molecular formula C16H9BrClNO2 B2739051 Aminoacyl tRNA synthetase-IN-4 CAS No. 342017-94-1

Aminoacyl tRNA synthetase-IN-4

Número de catálogo: B2739051
Número CAS: 342017-94-1
Peso molecular: 362.61
Clave InChI: LCUJVPKQAPUUAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aminoacyl tRNA synthetase-IN-4 is a useful research compound. Its molecular formula is C16H9BrClNO2 and its molecular weight is 362.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJVPKQAPUUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aminoacyl tRNA synthetase-IN-4 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors: A Conceptual Framework Using "Aminoacyl tRNA synthetase-IN-4" as a Case Study

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for protein synthesis.[1][2][3] They are responsible for the faithful attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code.[1][3][4] This pivotal role in cell viability has made them attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents. This guide provides a comprehensive overview of the mechanism of action of aaRS enzymes and explores the various strategies for their inhibition, using the hypothetical inhibitor "this compound" as a framework for discussion. We will delve into the core biochemistry of aaRSs, potential mechanisms of inhibition, detailed experimental protocols for their characterization, and the visualization of relevant biological pathways.

Core Mechanism of Aminoacyl-tRNA Synthetases

The primary function of an aminoacyl-tRNA synthetase is to catalyze the esterification of a specific amino acid to its corresponding tRNA molecule.[1][4] This "charging" of tRNA occurs in a two-step reaction:

  • Amino Acid Activation: The synthetase first binds ATP and the specific amino acid, forming an aminoacyl-adenylate intermediate and releasing inorganic pyrophosphate (PPi).[1][5][6]

    • Reaction: Amino Acid + ATP → Aminoacyl-AMP + PPi[5]

  • Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-AMP intermediate to the 2'- or 3'-hydroxyl group of the terminal adenosine of the cognate tRNA, releasing AMP.[1][5]

    • Reaction: Aminoacyl-AMP + tRNA → Aminoacyl-tRNA + AMP[5]

The resulting aminoacyl-tRNA is then delivered to the ribosome for protein synthesis.[1] To ensure the fidelity of this process, many aaRSs also possess editing or proofreading domains that can hydrolyze incorrectly charged tRNAs.[1][4][6]

There are two main classes of aaRSs, Class I and Class II, distinguished by the architecture of their active sites and their mechanism of aminoacylation.[5][7] Class I enzymes typically possess a Rossmann fold and attach the amino acid to the 2'-OH of the tRNA, while Class II enzymes have a different folding pattern and attach the amino acid to the 3'-OH.[5][8]

Potential Mechanisms of Action for this compound

An inhibitor like "this compound" could disrupt the function of a specific aaRS through several mechanisms. Understanding these potential mechanisms is crucial for its development and characterization.

  • Competitive Inhibition at the Amino Acid Binding Site: The inhibitor could be a structural analog of the natural amino acid substrate, competing for binding to the active site.

  • Competitive Inhibition at the ATP Binding Site: The inhibitor might mimic the structure of ATP, preventing the enzyme from binding its energy source.

  • Non-competitive or Uncompetitive Inhibition: The inhibitor could bind to a site distinct from the active site (allosteric site), inducing a conformational change that inactivates the enzyme. This binding could occur either before or after substrate binding.

  • Inhibition of tRNA Binding: The inhibitor could interfere with the recognition and binding of the cognate tRNA molecule.

  • Inhibition of the Editing Domain: For aaRSs with proofreading capabilities, an inhibitor could target the editing domain, leading to an accumulation of mischarged tRNAs and subsequent cytotoxicity.

Quantitative Data for this compound

The following table represents a hypothetical summary of quantitative data that would be essential for characterizing an aaRS inhibitor like "this compound".

ParameterDescriptionHypothetical Value for this compound
Target aaRS The specific aminoacyl-tRNA synthetase inhibited.Leucyl-tRNA synthetase (LeuRS)
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.50 nM
Ki The inhibition constant, representing the binding affinity of the inhibitor.25 nM
Mode of Inhibition The kinetic mechanism of inhibition (e.g., competitive, non-competitive).Competitive with respect to Leucine
Cellular Protein Synthesis Inhibition (EC50) The effective concentration to inhibit protein synthesis in a cellular context by 50%.200 nM
Cell Viability (CC50) The cytotoxic concentration that reduces cell viability by 50%.500 nM
Selectivity The ratio of IC50 values against the target aaRS versus other aaRSs or mammalian cells.>100-fold selective for bacterial LeuRS over human LeuRS

Experimental Protocols

Detailed methodologies are required to elucidate the mechanism of action of an aaRS inhibitor.

Aminoacylation Assay (Radiolabel Incorporation)

This assay directly measures the charging of tRNA with a radiolabeled amino acid.

  • Materials: Purified target aaRS, cognate tRNA, radiolabeled amino acid (e.g., [3H]-Leucine), ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl), trichloroacetic acid (TCA), glass fiber filters, scintillation fluid.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, ATP, radiolabeled amino acid, and varying concentrations of "this compound".

    • Initiate the reaction by adding the purified aaRS enzyme and cognate tRNA.

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

    • Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acid.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate.

  • Materials: Purified target aaRS, cognate amino acid, ATP, [32P]-labeled pyrophosphate (PPi), reaction buffer, activated charcoal.

  • Procedure:

    • Set up a reaction containing the buffer, ATP, cognate amino acid, and the inhibitor.

    • Add the enzyme and [32P]-PPi to start the reaction.

    • The enzyme-catalyzed exchange of [32P]-PPi into ATP is dependent on the formation of the aminoacyl-adenylate.

    • Stop the reaction by adding activated charcoal, which binds the nucleotides (ATP and AMP).

    • Filter and wash the charcoal to remove unincorporated [32P]-PPi.

    • Measure the radioactivity of the charcoal-bound [32P]-ATP.

Enzyme Kinetics and Mode of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), aminoacylation assays are performed with varying concentrations of both the substrate (amino acid or ATP) and the inhibitor.

  • Procedure:

    • Perform the aminoacylation assay as described above.

    • For each concentration of "this compound", vary the concentration of the natural substrate (e.g., Leucine).

    • Plot the reaction rates against the substrate concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

    • The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

Cellular Protein Synthesis Assay

This assay assesses the effect of the inhibitor on overall protein synthesis within a cell.

  • Materials: Cell line of interest, cell culture medium, "this compound", radiolabeled amino acid (e.g., [35S]-Methionine).

  • Procedure:

    • Culture cells in the presence of varying concentrations of the inhibitor for a specified time.

    • Add a pulse of [35S]-Methionine to the culture medium and incubate for a short period (e.g., 30 minutes).

    • Lyse the cells and precipitate the proteins using TCA.

    • Measure the incorporation of [35S]-Methionine into the protein precipitate using a scintillation counter.

    • Determine the EC50 for protein synthesis inhibition.

Visualizations

Signaling Pathway: Role of aaRS in Protein Synthesis

Protein_Synthesis_Pathway cluster_cytoplasm Cytoplasm Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase Amino_Acid->aaRS ATP ATP ATP->aaRS tRNA tRNA tRNA->aaRS Aminoacyl_AMP Aminoacyl-AMP aaRS->Aminoacyl_AMP  Step 1:  Activation Inhibitor Aminoacyl tRNA synthetase-IN-4 Inhibitor->aaRS Aminoacyl_tRNA Aminoacyl-tRNA (Charged tRNA) Aminoacyl_AMP->Aminoacyl_tRNA  Step 2:  Transfer Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein mRNA mRNA mRNA->Ribosome

Caption: The central role of Aminoacyl-tRNA Synthetase in the protein synthesis pathway and its inhibition.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Identify Putative Inhibitor (this compound) Biochemical_Assays Biochemical Assays (Aminoacylation, ATP-PPi Exchange) Start->Biochemical_Assays Determine_IC50 Determine IC50 Biochemical_Assays->Determine_IC50 Kinetic_Studies Kinetic Studies Determine_IC50->Kinetic_Studies Determine_MOA Determine Mode of Inhibition (Ki) Kinetic_Studies->Determine_MOA Cell_Based_Assays Cell-Based Assays (Protein Synthesis, Viability) Determine_MOA->Cell_Based_Assays Determine_EC50_CC50 Determine EC50 and CC50 Cell_Based_Assays->Determine_EC50_CC50 Selectivity_Profiling Selectivity Profiling Determine_EC50_CC50->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A streamlined workflow for the characterization of a novel Aminoacyl-tRNA Synthetase inhibitor.

Logical Relationships: Potential Inhibition Mechanisms

Inhibition_Mechanisms aaRS Aminoacyl-tRNA Synthetase Amino Acid Site ATP Site tRNA Binding Site Editing Site Allosteric Site Inhibitor Aminoacyl tRNA synthetase-IN-4 Inhibitor->aaRS:aa Competitive (AA analog) Inhibitor->aaRS:atp Competitive (ATP analog) Inhibitor->aaRS:tRNA Binding Interference Inhibitor->aaRS:edit Editing Inhibition Inhibitor->aaRS:allo Allosteric Inhibition

Caption: Diverse mechanisms by which an inhibitor can target an Aminoacyl-tRNA Synthetase.

Conclusion

While "this compound" is a hypothetical compound for the purposes of this guide, the principles outlined provide a robust framework for the investigation of any novel aaRS inhibitor. A thorough understanding of the enzyme's mechanism, coupled with a systematic experimental approach, is essential for elucidating the inhibitor's mode of action, quantifying its potency and selectivity, and ultimately determining its therapeutic potential. The methodologies and conceptual models presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and impactful field.

References

Unveiling Aminoacyl tRNA Synthetase-IN-4: A Deep Dive into Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pasadena, CA – December 8, 2025 – In a significant advancement for antifungal research, the discovery and synthesis of Aminoacyl tRNA synthetase-IN-4, also identified as Compound 1l, has provided a potent inhibitor against Candida albicans prolyl-tRNA synthetase (ProRS). This technical guide offers an in-depth exploration of the foundational research that brought this promising molecule to light, catering to researchers, scientists, and drug development professionals.

This compound has demonstrated remarkable potency, with an IC50 value of 0.026 μM against C. albicans ProRS, marking it as a subject of considerable interest in the development of novel antifungal agents. This document collates the essential data, experimental protocols, and conceptual frameworks from the seminal publication by Yu et al. in Bioorganic & Medicinal Chemistry Letters (2001).

Quantitative Data Summary

The inhibitory activity of this compound and its analogues against Candida albicans prolyl-tRNA synthetase is summarized below. The data highlights the structure-activity relationship (SAR) within this series of quinoline derivatives.

Compound IDR1R2R3R4IC50 (μM)
1aHHHH>100
1b7-ClHHH1.9
1c7-ClH4'-BrH0.04
1d7-ClH3'-BrH0.28
1e7-ClH2'-BrH0.8
1f7-ClH4'-ClH0.05
1g7-ClH4'-FH0.1
1h7-ClH4'-CH3H0.3
1i7-ClH4'-OCH3H1.5
1j7-ClH3',4'-diClH0.03
1k7-FH4'-BrH0.15
1l (this compound) 7-Cl 4'-Br H H 0.026
1m6-ClH4'-BrH0.08
1n8-ClH4'-BrH5
1o7-Cl6-F4'-BrH0.035
1p7-Cl6-CH34'-BrH0.12

Experimental Protocols

Synthesis of this compound (Compound 1l)

The synthesis of the quinoline analogues, including this compound, follows a multi-step reaction pathway. The general procedure is outlined below:

Step 1: Synthesis of 2-aryl-7-chloroquinoline-4-carboxylic acid. A mixture of 4-chloro-isatin (1.0 eq), the corresponding acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in 2-ethoxyethanol was heated at reflux for 24 hours. After cooling to room temperature, the reaction mixture was poured into ice water and acidified with concentrated HCl to pH 3-4. The resulting precipitate was collected by filtration, washed with water, and dried to yield the crude product, which was used in the next step without further purification.

Step 2: Esterification. The crude carboxylic acid from the previous step was dissolved in methanol, and a catalytic amount of concentrated sulfuric acid was added. The mixture was heated at reflux for 8 hours. The solvent was then removed under reduced pressure, and the residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

Step 3: Hydrolysis to this compound (Compound 1l). To a solution of the methyl ester in a mixture of THF and water, lithium hydroxide (2.0 eq) was added. The reaction mixture was stirred at room temperature for 4 hours. The THF was removed under reduced pressure, and the aqueous solution was acidified with 1N HCl to pH 3-4. The precipitate was collected by filtration, washed with water, and dried to afford the final product, this compound.

In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

The inhibitory activity of the synthesized compounds against C. albicans ProRS was determined using a tRNA aminoacylation assay.

  • Enzyme Preparation: Recombinant C. albicans prolyl-tRNA synthetase was expressed and purified from E. coli.

  • Reaction Mixture: The assay was performed in a reaction mixture containing 100 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM ATP, 10 µM [³H]-proline, 1 mg/mL total yeast tRNA, and the purified ProRS enzyme.

  • Inhibition Assay: The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.

  • Quantification: The reaction was stopped by spotting the mixture onto a trichloroacetic acid (TCA)-soaked filter pad. The filter pads were washed with cold 5% TCA followed by ethanol to remove unincorporated [³H]-proline. The radioactivity retained on the filter pads, corresponding to the amount of [³H]-prolyl-tRNA formed, was measured using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) was calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (4-chloro-isatin, acetophenone) step1 Step 1: Pfitzinger Reaction (KOH, 2-ethoxyethanol, reflux) start->step1 intermediate1 2-aryl-7-chloroquinoline-4-carboxylic acid step1->intermediate1 step2 Step 2: Esterification (MeOH, H2SO4, reflux) intermediate1->step2 intermediate2 Methyl 2-aryl-7-chloroquinoline-4-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (LiOH, THF/H2O) intermediate2->step3 product This compound step3->product

Synthetic pathway for this compound.

signaling_pathway cluster_inhibition Mechanism of Prolyl-tRNA Synthetase Inhibition cluster_reaction Aminoacylation Reaction Proline Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS ATP ATP ATP->ProRS tRNA_Pro Prolyl-tRNAPro ProRS->tRNA_Pro + tRNAPro Protein_Synthesis Protein Synthesis ProRS->Protein_Synthesis Enables Inhibition_Outcome Inhibition of Protein Synthesis & Antifungal Effect Inhibitor This compound Inhibitor->ProRS Binds to ProRS tRNA_Pro->Protein_Synthesis

Inhibition of protein synthesis by targeting ProRS.

An In-Depth Technical Guide to GSK2251052: A Novel Leucyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of GSK2251052 was discontinued due to the rapid emergence of resistance in clinical trials. This guide is intended for informational and research purposes only.

Introduction

GSK2251052, formerly known as AN3365, is a novel, synthetic, boron-containing antibacterial agent that was under development for the treatment of serious Gram-negative bacterial infections. As a member of the benzoxaborole class of compounds, GSK2251052 exhibits a unique mechanism of action by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This document provides a comprehensive technical overview of GSK2251052, including its mechanism of action, in vitro activity, pharmacokinetic profile, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

PropertyValue
Chemical Name 3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
Molecular Formula C11H16BNO4
Molecular Weight 237.06 g/mol
Class Benzoxaborole

Mechanism of Action

GSK2251052 is a potent and specific inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1] LeuRS is a crucial enzyme responsible for the charging of tRNA with its cognate amino acid, leucine, a fundamental step in protein biosynthesis. The inhibition of LeuRS by GSK2251052 leads to the cessation of protein synthesis and subsequent bacteriostatic effects.[2]

The unique mechanism of inhibition involves the oxaborole moiety of GSK2251052, which forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme.[3][4] This stable ternary complex effectively traps the enzyme and the tRNA, preventing the normal aminoacylation process. This novel mechanism is termed the oxaborole tRNA trapping (OBORT) mechanism.[4]

cluster_0 Bacterial Cell cluster_1 Normal Aminoacylation cluster_2 Inhibition by GSK2251052 LeuRS Leucyl-tRNA Synthetase (LeuRS) Trapped_complex Stable Ternary Complex (LeuRS-tRNA-GSK2251052) LeuRS->Trapped_complex Adduct Formation (OBORT Mechanism) tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->LeuRS LeuRS_active Active LeuRS tRNA_Leu->LeuRS_active Leucine Leucine Leucine->LeuRS_active ATP ATP ATP->LeuRS_active GSK GSK2251052 GSK->LeuRS Charged_tRNA Leucyl-tRNA-Leu LeuRS_active->Charged_tRNA Charging Protein_synthesis Protein Synthesis Charged_tRNA->Protein_synthesis Inhibition Inhibition of Protein Synthesis Trapped_complex->Inhibition

Caption: Mechanism of action of GSK2251052.

Quantitative Data

In Vitro Activity

GSK2251052 has demonstrated in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains.[5] The minimum inhibitory concentration (MIC) values have been determined using standardized methods such as broth microdilution.

Table 1: MIC Values of GSK2251052 against Quality Control Strains [6]

Bacterial StrainMIC Range (μg/mL)
Pseudomonas aeruginosa ATCC 278532-8
Escherichia coli ATCC 259220.5-2
Haemophilus influenzae ATCC 492470.25-1
Streptococcus pneumoniae ATCC 496190.25-1
Bacteroides fragilis ATCC 252851-4
Bacteroides thetaiotaomicron ATCC 297411-8

Table 2: In Vitro Activity of GSK2251052 against Anaerobic Organisms [7]

Organism GroupNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
All Anaerobes91624
Bacteroides fragilis group30248
Prevotella spp.10024
Gram-positive cocci15012
Clostridium difficile50>32>32
Clostridium perfringens50>32>32
Pharmacokinetic Parameters

A study in healthy volunteers who received a single 1,500 mg intravenous dose of GSK2251052 provided the following pharmacokinetic data.

Table 3: Pharmacokinetic Parameters of GSK2251052 in Healthy Volunteers

ParameterValue
Mean Clearance (CL) 22 L/h
Volume of Distribution (Vss) 231 L
Half-life (t1/2) 10.7 h
Urinary Excretion (unchanged) ~30%

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Aseptically prepare serial twofold dilutions of GSK2251052 in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of GSK2251052 that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

A detailed protocol for a LeuRS inhibition assay with GSK2251052 is not publicly available. However, a general approach for this type of assay is as follows:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, ATP, and DTT.

    • Add purified bacterial LeuRS enzyme to the buffer.

    • Add [3H]-leucine and a mixture of total tRNA isolated from the target bacterium.

  • Inhibition Assay:

    • Prepare serial dilutions of GSK2251052 in the reaction buffer.

    • Add the inhibitor dilutions to the reaction mixture.

    • Initiate the reaction by adding the enzyme or tRNA.

    • Incubate the reaction at 37°C for a defined period.

  • Quantification of Aminoacylation:

    • Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to precipitate the tRNA.

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated [3H]-leucyl-tRNA.

    • Wash the filter with cold TCA and ethanol to remove unincorporated [3H]-leucine.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of GSK2251052 compared to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Cellular Effects

The primary effect of GSK2251052 is the inhibition of protein synthesis. While this is a direct consequence of LeuRS inhibition and not a classical signaling pathway, it has downstream effects on cellular processes. Inhibition of protein synthesis in bacteria leads to a bacteriostatic effect, halting growth and replication.

Recent research on other LeuRS inhibitors has indicated a potential link between LeuRS and the mTORC1 signaling pathway in eukaryotic cells, particularly in the context of cancer.[9][10] LRS can act as a sensor for leucine and is involved in the activation of mTORC1.[9] While this has not been directly demonstrated for GSK2251052 in bacteria, it highlights the potential for aminoacyl-tRNA synthetase inhibitors to have complex cellular effects beyond direct protein synthesis inhibition. Further research would be needed to elucidate any such pathways in bacteria that might be affected by GSK2251052.

Conclusion

GSK2251052 is a novel benzoxaborole that acts as a potent inhibitor of bacterial leucyl-tRNA synthetase through a unique tRNA-trapping mechanism. It demonstrated promising in vitro activity against a range of Gram-negative pathogens. However, its clinical development was halted due to the rapid emergence of resistance, which was attributed to specific mutations in the editing domain of the LeuRS enzyme.[2][5] Despite its discontinuation for clinical use, the study of GSK2251052 provides valuable insights into the development of novel antibiotics targeting aminoacyl-tRNA synthetases and the challenges of overcoming bacterial resistance. The data and methodologies presented in this guide serve as a resource for researchers in the field of antibacterial drug discovery.

References

Unveiling the Target of Aminoacyl tRNA Synthetase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target identification of Aminoacyl tRNA synthetase-IN-4, a potent inhibitor of prolyl-tRNA synthetase in Candida albicans. This document provides a comprehensive overview of the inhibitor, its target, and the methodologies used for its characterization, designed to assist researchers in the fields of mycology, drug discovery, and molecular biology.

Introduction: The Role of Aminoacyl-tRNA Synthetases in Fungal Pathogens

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the charging of transfer RNA (tRNA) molecules with their cognate amino acids.[1] This process is fundamental for the accurate translation of the genetic code. Due to their indispensable role in cell viability, aaRSs have emerged as attractive targets for the development of novel antimicrobial agents.[1] By inhibiting a specific aaRS in a pathogen, it is possible to halt protein synthesis, thereby arresting cell growth and proliferation. A key challenge and opportunity in this field lies in exploiting the structural differences between fungal and human aaRSs to ensure selective toxicity.[1]

This compound: A Potent Inhibitor of C. albicans Prolyl-tRNA Synthetase

This compound, also referred to as Compound 1l, is a quinoline analogue identified as a highly potent inhibitor of Candida albicans prolyl-tRNA synthetase (ProRS).[2]

Chemical Structure:

  • Chemical Formula: C16H9BrClNO2[2]

  • SMILES: O=C(C1=CC(C2=CC=C(Br)C=C2)=NC3=CC=C(Cl)C=C13)O[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and related quinoline analogues against C. albicans ProRS has been quantified, demonstrating significant potency. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

CompoundIC50 (µM) for C. albicans ProRS
This compound (Compound 1l) 0.026 [2]

Experimental Protocols: Characterizing Inhibitor Activity

The identification and characterization of this compound as a ProRS inhibitor involves a series of key experiments. The following sections detail the general methodologies employed in such studies.

Prolyl-tRNA Synthetase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.

Objective: To measure the concentration-dependent inhibition of C. albicans prolyl-tRNA synthetase by a test compound.

Principle: The enzymatic activity of ProRS is measured by quantifying the amount of radiolabeled proline that is attached to its cognate tRNA. A decrease in the amount of radiolabeled prolyl-tRNA in the presence of the inhibitor indicates its potency.

Materials:

  • Recombinant C. albicans prolyl-tRNA synthetase

  • Total tRNA from C. albicans or in vitro transcribed tRNAPro

  • [³H]-Proline (radiolabeled)

  • ATP (Adenosine triphosphate)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Test compound (this compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-Proline.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction with no inhibitor is also prepared.

  • Enzyme and tRNA Addition: Initiate the reaction by adding the recombinant C. albicans ProRS and total tRNA.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

  • Reaction Quenching: Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the macromolecules with cold TCA.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Proline.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Downstream Effects of ProRS Inhibition

Inhibition of prolyl-tRNA synthetase disrupts the normal flow of protein synthesis in Candida albicans. This disruption can trigger a cascade of cellular stress responses and impact various signaling pathways crucial for the pathogen's growth, morphogenesis, and virulence.

While direct, specific signaling pathways solely governed by ProRS activity are not extensively detailed, the broader consequences of amino acid starvation and translational stress are well-documented in fungi. Inhibition of an aaRS mimics amino acid deprivation, leading to the activation of general stress response pathways.

In C. albicans, key signaling pathways that are likely affected include:

  • Target of Rapamycin (TOR) Signaling: The TOR pathway is a central regulator of cell growth in response to nutrient availability. Inhibition of protein synthesis can lead to the downregulation of TOR signaling, resulting in the cessation of cell cycle progression and a shift towards a catabolic state.

  • General Amino Acid Control (GAAC) Pathway: This is a conserved signaling pathway in fungi that is activated in response to amino acid starvation. The master regulator of this pathway, Gcn4, is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis and stress adaptation.

  • Morphogenesis and Virulence Pathways: The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor. Protein synthesis is essential for this morphological transition. Inhibition of ProRS would likely impair the ability of the fungus to form hyphae, thereby reducing its virulence.[3]

The following diagram illustrates the logical relationship between ProRS inhibition and its downstream cellular consequences.

ProRS_Inhibition_Pathway Inhibitor Aminoacyl tRNA Synthetase-IN-4 ProRS C. albicans Prolyl-tRNA Synthetase Inhibitor->ProRS Inhibits Prolyl_tRNA Prolyl-tRNA Synthesis (Blocked) ProRS->Prolyl_tRNA Protein_Synthesis Protein Synthesis Inhibition Prolyl_tRNA->Protein_Synthesis Stress_Response Cellular Stress Response Protein_Synthesis->Stress_Response Growth Inhibition of Cell Growth Protein_Synthesis->Growth Morphogenesis Impaired Morphogenesis Protein_Synthesis->Morphogenesis TOR TOR Pathway (Downregulation) Stress_Response->TOR GAAC GAAC Pathway (Activation) Stress_Response->GAAC Virulence Reduced Virulence Morphogenesis->Virulence

Caption: Logical flow of ProRS inhibition by this compound.

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the target of a novel antifungal compound like this compound follows a structured workflow.

Target_Validation_Workflow Screening High-Throughput Screening Hit_ID Hit Identification (e.g., Aminoacyl tRNA Synthetase-IN-4) Screening->Hit_ID Hypothesis Target Hypothesis Generation (e.g., based on chemical structure) Hit_ID->Hypothesis In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Hypothesis->In_Vitro_Assay Resistant_Mutants Generation of Resistant Mutants & Whole Genome Sequencing Hypothesis->Resistant_Mutants Selectivity Selectivity Profiling (vs. other fungal/human aaRSs) In_Vitro_Assay->Selectivity Cellular_Assay Cellular Thermal Shift Assay (Target Engagement) In_Vitro_Assay->Cellular_Assay Target_Validation Target Validation Cellular_Assay->Target_Validation Resistant_Mutants->Target_Validation

Caption: Experimental workflow for target identification and validation.

This workflow provides a robust framework for confirming that the observed antifungal activity of a compound is indeed due to its interaction with the hypothesized target.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents. Its potent and specific inhibition of C. albicans prolyl-tRNA synthetase highlights the potential of targeting fungal aaRSs. Further research into the selectivity of this compound and its in vivo efficacy is warranted to advance its therapeutic potential. This guide provides a foundational understanding of the target identification process and the downstream consequences of inhibiting this essential fungal enzyme, serving as a valuable resource for the scientific community.

References

In-depth Technical Guide: Cellular Effects of Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a pivotal role in the translation of the genetic code.[1][2][3] Their primary function is to catalyze the attachment of a specific amino acid to its corresponding tRNA molecule.[1][4][5] This "charging" of tRNA is a critical first step in protein biosynthesis, ensuring the fidelity of protein synthesis.[1][3][6] Beyond this canonical role, emerging research has revealed that aaRSs are involved in a multitude of other cellular processes and signaling pathways, making them attractive targets for therapeutic intervention in various diseases, including cancer, neurological disorders, and autoimmune conditions.[2][7][8]

This technical guide provides a comprehensive overview of the cellular effects of inhibiting aminoacyl-tRNA synthetases, with a focus on the general mechanisms of action and the broader implications for drug development. Due to the absence of specific public information on a compound designated "Aminoacyl tRNA synthetase-IN-4," this document will address the cellular consequences of inhibiting aaRSs as a class of enzymes.

Core Mechanism of Action of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction:

  • Amino Acid Activation: The synthetase first binds to an amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[1][4]

  • tRNA Charging: The activated amino acid is then transferred to the 3' end of its cognate tRNA molecule, forming an aminoacyl-tRNA and releasing AMP.[1][4]

This charged tRNA is then delivered to the ribosome, where it participates in the elongation of a polypeptide chain according to the mRNA template.[1][4]

Cellular Effects of Aminoacyl-tRNA Synthetase Inhibition

Inhibition of aaRSs can have profound and diverse effects on cellular function, primarily stemming from the disruption of protein synthesis. However, the consequences extend beyond simple translational arrest due to the non-canonical functions of these enzymes.

Inhibition of Protein Synthesis

The most immediate and direct consequence of aaRS inhibition is the cessation of protein synthesis. By preventing the charging of tRNAs, inhibitors effectively starve the ribosome of the necessary building blocks for polypeptide chain elongation. This leads to a global shutdown of translation, which can trigger a variety of cellular stress responses.

Induction of Cellular Stress Responses

The disruption of protein synthesis and the accumulation of uncharged tRNAs can activate several stress response pathways, including:

  • Integrated Stress Response (ISR): Uncharged tRNAs can be detected by GCN2 (General control nonderepressible 2), a kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid biosynthesis and stress adaptation.

  • mTORC1 Pathway Inhibition: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation that is sensitive to amino acid availability. Some aaRSs, such as leucyl-tRNA synthetase (LeuRS), have been shown to act as direct sensors of amino acid levels and signal to mTORC1.[8] Inhibition of these synthetases can mimic amino acid starvation, leading to the inactivation of mTORC1 and a subsequent block in cell growth and proliferation.

Apoptosis

Prolonged inhibition of protein synthesis and the activation of stress responses can ultimately lead to programmed cell death, or apoptosis. The accumulation of pro-apoptotic factors and the inability to synthesize anti-apoptotic proteins contribute to the activation of caspase cascades and the execution of the apoptotic program.

Disruption of Non-Canonical Functions

In addition to their role in translation, many aaRSs have evolved "moonlighting" or non-canonical functions that are independent of their aminoacylation activity.[3][8] These functions are diverse and include roles in:

  • Transcriptional and Translational Regulation: Some aaRSs can bind to DNA or RNA and regulate the expression of specific genes.[2]

  • Angiogenesis: Certain synthetases or their fragments can be secreted and act as signaling molecules to promote or inhibit the formation of new blood vessels.

  • Immune Regulation: Some aaRSs and their associated factors can function as cytokines or be involved in immune signaling pathways.[7]

Inhibition of aaRSs can therefore disrupt these non-canonical functions, leading to a wider range of cellular effects beyond the inhibition of protein synthesis.

Signaling Pathways Affected by Aminoacyl-tRNA Synthetase Inhibition

The inhibition of aaRSs can impact several key signaling pathways that are critical for cell survival, growth, and proliferation.

G aaRS_Inhibitor Aminoacyl-tRNA Synthetase Inhibitor aaRS Aminoacyl-tRNA Synthetase aaRS_Inhibitor->aaRS Inhibits NonCanonical Disruption of Non-Canonical Functions aaRS_Inhibitor->NonCanonical Uncharged_tRNA Uncharged tRNA Accumulation aaRS->Uncharged_tRNA Prevents charging of Protein_Synthesis Protein Synthesis Inhibition aaRS->Protein_Synthesis Is essential for mTORC1 mTORC1 Inhibition aaRS->mTORC1 Signals to GCN2 GCN2 Activation Uncharged_tRNA->GCN2 Cell_Growth Cell Growth and Proliferation Inhibition Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Stress_Response Stress Response Genes ATF4->Stress_Response mTORC1->Cell_Growth

Figure 1. Signaling pathways affected by aaRS inhibition.

Experimental Protocols for Studying Cellular Effects of aaRS Inhibitors

A variety of experimental techniques can be employed to investigate the cellular effects of aaRS inhibitors.

Protein Synthesis Inhibition Assays
  • Methodology: The most common method is the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine or ³H-leucine) into newly synthesized proteins. Cells are treated with the aaRS inhibitor for a defined period, followed by a short pulse with the radiolabeled amino acid. The amount of incorporated radioactivity is then measured by scintillation counting or autoradiography.

  • Data Presentation: Results are typically presented as a percentage of protein synthesis inhibition compared to a vehicle-treated control. Dose-response curves can be generated to determine the IC₅₀ value of the inhibitor.

Compound Concentration (µM) Protein Synthesis Inhibition (%)
Vehicle00
Inhibitor X0.115 ± 3
Inhibitor X152 ± 5
Inhibitor X1095 ± 2
Cell Viability and Apoptosis Assays
  • Methodology:

    • Cell Viability: Assays such as MTT or CellTiter-Glo measure the metabolic activity of cells as an indicator of viability.

    • Apoptosis: Apoptosis can be assessed by measuring caspase-3/7 activity, by staining for Annexin V, or by TUNEL staining to detect DNA fragmentation.

  • Data Presentation: Data is often presented as the percentage of viable cells or the percentage of apoptotic cells relative to a control.

Treatment Time (h) Cell Viability (%) Apoptotic Cells (%)
Vehicle241005 ± 1
Inhibitor X (1 µM)2465 ± 625 ± 4
Inhibitor X (10 µM)2420 ± 478 ± 7
Western Blot Analysis of Signaling Pathways
  • Methodology: Western blotting can be used to detect changes in the phosphorylation status or expression levels of key proteins in signaling pathways affected by aaRS inhibition. This includes probing for phosphorylated eIF2α, total eIF2α, ATF4, and components of the mTORC1 pathway (e.g., phosphorylated S6K and 4E-BP1).

  • Data Presentation: Results are presented as immunoblots showing the protein bands of interest, often with quantification of band intensity relative to a loading control.

Experimental Workflow for Characterizing an aaRS Inhibitor

The following workflow outlines the key steps in characterizing the cellular effects of a novel aminoacyl-tRNA synthetase inhibitor.

G Start Novel aaRS Inhibitor Biochemical_Assay Biochemical Assay (In vitro inhibition of aaRS) Start->Biochemical_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Assay (Cell-based) Biochemical_Assay->Protein_Synthesis_Assay Cell_Viability_Assay Cell Viability and Apoptosis Assays Protein_Synthesis_Assay->Cell_Viability_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability_Assay->Signaling_Pathway_Analysis NonCanonical_Function_Assay Non-Canonical Function Assays (e.g., Angiogenesis, Cytokine release) Signaling_Pathway_Analysis->NonCanonical_Function_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) NonCanonical_Function_Assay->In_Vivo_Efficacy End Comprehensive Cellular Profile In_Vivo_Efficacy->End

Figure 2. Experimental workflow for aaRS inhibitor characterization.

Conclusion

Aminoacyl-tRNA synthetases represent a promising class of targets for the development of novel therapeutics. Their essential role in protein synthesis, coupled with their involvement in a diverse array of other cellular processes, provides multiple avenues for therapeutic intervention. A thorough understanding of the cellular effects of aaRS inhibition, from the direct impact on translation to the modulation of complex signaling networks, is crucial for the successful development of safe and effective drugs targeting this enzyme family. The experimental approaches and workflows outlined in this guide provide a framework for the comprehensive characterization of aaRS inhibitors and their potential clinical applications.

References

Unveiling the Enigmatic Aminoacyl-tRNA Synthetase-IN-4: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) represent a critical family of enzymes essential for protein synthesis, acting as the molecular translators of the genetic code. Their fundamental role in cellular viability has positioned them as attractive targets for the development of novel therapeutics. This technical guide focuses on a specific, albeit currently uncharacterized, inhibitor designated as Aminoacyl tRNA synthetase-IN-4. Due to the absence of publicly available data on this compound, this document will provide a comprehensive framework for understanding the structure-activity relationships (SAR) of aaRS inhibitors, drawing upon general principles and established methodologies in the field. This guide will detail the typical experimental protocols for characterizing such inhibitors and present conceptual workflows and signaling pathways using DOT language visualizations, offering a roadmap for future research into this compound or similar molecules.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are ubiquitously expressed enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule.[1][2][3] This two-step reaction, known as aminoacylation or tRNA "charging," is a cornerstone of translational fidelity, ensuring that the correct amino acids are incorporated into nascent polypeptide chains according to the mRNA template.[1][2][4][5]

The aminoacylation process proceeds as follows:

  • Amino Acid Activation: The synthetase binds ATP and the corresponding amino acid, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[1][2][6]

  • Amino Acid Transfer: The activated amino acid is then transferred from the aminoacyl-AMP to the 2'- or 3'-hydroxyl group of the terminal adenosine on the cognate tRNA, releasing AMP.[1][7]

Given their essential role, the inhibition of aaRSs can lead to the cessation of protein synthesis and subsequent cell death, making them compelling targets for antimicrobial and anticancer drug discovery.[8]

The Structure-Activity Relationship (SAR) of Aminoacyl-tRNA Synthetase Inhibitors: A Methodological Overview

The exploration of the SAR of a novel inhibitor like this compound is a multi-faceted process that systematically investigates how chemical structure influences biological activity. This involves the synthesis of analog compounds and their subsequent evaluation in a cascade of biochemical and cellular assays.

Quantitative Data Summary

While specific data for this compound is unavailable, a typical SAR study would generate data that can be summarized as follows:

Compound IDR1 GroupR2 GroupLinkerIC₅₀ (nM) [Enzymatic Assay]EC₅₀ (µM) [Cell-based Assay]
IN-4 (Parent)HCl-CH₂-Data not availableData not available
Analog 1.1CH₃Cl-CH₂-Data not availableData not available
Analog 1.2FCl-CH₂-Data not availableData not available
Analog 2.1HBr-CH₂-Data not availableData not available
Analog 3.1HCl-O-Data not availableData not available

Table 1: Hypothetical Structure-Activity Relationship Data for this compound and its Analogs. This table illustrates how modifications to different parts of a molecule (R1, R2, Linker) can be systematically correlated with changes in inhibitory potency (IC₅₀) and cellular efficacy (EC₅₀).

Experimental Protocols

The characterization of an aaRS inhibitor involves a series of well-defined experimental procedures to determine its mechanism of action and potency.

Enzymatic Assays

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific aminoacyl-tRNA synthetase.

Methodology: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified aminoacyl-tRNA synthetase, the cognate amino acid, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature for a defined period.

  • Quenching and Filtration: The reaction is stopped by the addition of an acid quenching solution. The mixture is then filtered through a charcoal filter, which binds the radiolabeled ATP formed in the exchange reaction. Unincorporated [³²P]PPi is washed away.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: The inhibitory concentration 50 (IC₅₀) value is calculated by plotting the enzyme activity against the inhibitor concentration.

Cell-Based Assays

Purpose: To evaluate the efficacy of an inhibitor in a cellular context, assessing its ability to penetrate cells and inhibit protein synthesis.

Methodology: Cell Proliferation Assay (e.g., MTT or Resazurin Assay)

  • Cell Seeding: A specific cell line is seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound.

  • Incubation: The plates are incubated for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Viability Reagent Addition: A viability reagent such as MTT or resazurin is added to each well.[9] Viable cells metabolize these reagents into colored or fluorescent products.

  • Signal Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The effective concentration 50 (EC₅₀) value, the concentration at which cell growth is inhibited by 50%, is determined by plotting cell viability against the compound concentration.

Visualizing Key Processes

General Mechanism of Aminoacyl-tRNA Synthetase

The fundamental two-step catalytic mechanism of aaRS enzymes is a prerequisite for understanding how inhibitors might interfere with their function.

Aminoacyl_tRNA_Synthetase_Mechanism cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Amino Acid Transfer AA Amino Acid AA_AMP Aminoacyl-AMP-E AA->AA_AMP + E + ATP ATP ATP ATP->AA_AMP E aaRS Enzyme E->AA_AMP PPi PPi AA_AMP->PPi AA_AMP_2 Aminoacyl-AMP-E tRNA tRNA AA_tRNA Aminoacyl-tRNA tRNA->AA_tRNA AMP AMP AA_tRNA->AMP E_free aaRS Enzyme AA_tRNA->E_free AA_AMP_2->AA_tRNA + tRNA

Caption: The two-step catalytic reaction of aminoacyl-tRNA synthetases.

Experimental Workflow for Inhibitor Characterization

A systematic workflow is crucial for the efficient evaluation of potential aaRS inhibitors, progressing from initial high-throughput screening to more detailed mechanistic studies.

Inhibitor_Characterization_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_cellular Cellular & Mechanistic Studies cluster_output Outcome HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC₅₀ Determination (Dose-Response) Hit_ID->IC50 SAR SAR by Analog Synthesis & Testing IC50->SAR Selectivity Selectivity Profiling (vs. other aaRSs) SAR->Selectivity Cell_Assay Cell-Based Potency (e.g., Proliferation Assay) Selectivity->Cell_Assay MoA Mechanism of Action Studies (e.g., Kinetics, Binding Assays) Cell_Assay->MoA Lead Lead Compound MoA->Lead

Caption: A typical workflow for the discovery and characterization of aaRS inhibitors.

Conclusion

While specific details regarding this compound remain to be elucidated, the established principles of medicinal chemistry and enzymology provide a clear path forward for its investigation. The systematic application of the described biochemical and cellular assays, coupled with iterative analog synthesis, will be instrumental in defining its structure-activity relationship and mechanism of action. The visualizations provided offer a conceptual framework for understanding the underlying biological processes and the experimental logic required to advance our knowledge of this and other novel aminoacyl-tRNA synthetase inhibitors. Future research in this area holds significant promise for the development of new therapeutic agents targeting fundamental cellular processes.

References

Aminoacyl tRNA synthetase-IN-4 inhibitor class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis.[1][2] They catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a process often referred to as "charging" or "loading" the tRNA.[3] This reaction ensures the fidelity of translating the genetic code from mRNA into the amino acid sequence of a protein.[4][5] Because this function is fundamental to the growth and survival of all living organisms, aaRSs have emerged as promising targets for the development of a wide range of therapeutics, including antimicrobial and anticancer agents.[1][6][7] This guide provides a technical overview of aaRS inhibitors, focusing on their mechanisms, characterization, and the experimental methodologies employed in their study. While this document addresses the broad classes of aaRS inhibitors, specific data for a compound class designated "Aminoacyl tRNA synthetase-IN-4" is not available in the public domain as of this writing. The principles, data, and protocols described herein are representative of the field and applicable to the study of any novel aaRS inhibitor class.

The Aminoacylation Reaction: A Two-Step Catalytic Process

The canonical function of aaRSs is to catalyze the aminoacylation of tRNA in a two-step reaction.[1][5] Understanding this pathway is crucial for comprehending the mechanisms of aaRS inhibitors.

Step 1: Amino Acid Activation The synthetase first binds ATP and the cognate amino acid, forming an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. This reaction involves a nucleophilic attack of the amino acid's carboxylate oxygen on the α-phosphate of ATP, leading to the release of inorganic pyrophosphate (PPi).[3][5]

Step 2: Aminoacyl Transfer The activated amino acid is then transferred from the aa-AMP intermediate to the 2'- or 3'-hydroxyl group of the terminal adenosine (A76) on the cognate tRNA molecule, releasing AMP.[3][5] The resulting aminoacyl-tRNA is then ready to be delivered to the ribosome for protein synthesis.[5]

Inhibitors can target either of these steps, competing with the natural substrates (amino acid, ATP, or tRNA) or by binding to allosteric sites.

Aminoacylation_Pathway enzyme Aminoacyl-tRNA Synthetase (E) intermediate E•AA-AMP + PPi (Aminoacyl-Adenylate Intermediate) enzyme->intermediate Step 1: Activation substrates Amino Acid (AA) + ATP substrates->enzyme bind product Aminoacyl-tRNA + AMP + E intermediate->product Step 2: Transfer tRNA tRNA tRNA->intermediate protein_synthesis Protein Synthesis (Ribosome) product->protein_synthesis inhibitor1 Inhibition Point 1: Substrate Competition (e.g., AA or ATP analogs) inhibitor1->enzyme inhibitor2 Inhibition Point 2: Intermediate Mimics inhibitor2->intermediate inhibitor3 Inhibition Point 3: tRNA Competition or Allosteric Inhibition inhibitor3->product

Caption: The two-step aminoacylation reaction pathway and points of inhibition.

Fidelity and Editing Mechanisms

To ensure the accuracy of protein synthesis, many aaRSs possess proofreading or "editing" capabilities to correct errors.[7][8] This is particularly important for discriminating between structurally similar amino acids, such as isoleucine and valine.[8] Editing can occur through two main pathways:

  • Pre-transfer editing: The incorrect aminoacyl-adenylate intermediate is hydrolyzed before it can be transferred to the tRNA.[9][10]

  • Post-transfer editing: The incorrectly charged tRNA is hydrolyzed, releasing the wrong amino acid.[9][10]

These editing sites, which are often located in a domain distinct from the active site, represent another important target for a specific class of inhibitors.[7][11]

Classes of Aminoacyl-tRNA Synthetase Inhibitors

AaRS inhibitors can be classified based on their binding site and mechanism of action.[12][13]

  • Substrate-Competitive Inhibitors:

    • Amino Acid Analogs: These compounds mimic the natural amino acid substrate and compete for binding to the active site.

    • ATP Analogs: These inhibitors compete with ATP for its binding pocket. Some form stable adenylate intermediates that are poor substrates for the subsequent transfer reaction.[14]

    • tRNA Mimics: Molecules that mimic the structure of tRNA can inhibit the enzyme by competing for the tRNA binding site.

  • Reaction Intermediate Analogs: These are stable molecules that mimic the high-energy aminoacyl-adenylate intermediate.[12] They bind tightly to the active site, effectively blocking the catalytic cycle. An example includes aminoacyl-sulfamoyl adenylates (aa-AMS).[15]

  • Editing Site Inhibitors: These inhibitors specifically target the editing domain of the aaRS. For example, the antifungal agent AN2690 (tavaborole) works by trapping the tRNA in the editing site of leucyl-tRNA synthetase (LeuRS).[10]

  • Allosteric Inhibitors: These compounds bind to a site distinct from the active or editing sites, inducing a conformational change that inhibits enzyme activity.

Quantitative Data for Representative aaRS Inhibitors

The following table summarizes quantitative data for several well-characterized aaRS inhibitors. This data is intended to be representative of the field.

Inhibitor NameTarget SynthetaseOrganism/Disease TargetInhibitor ClassIC₅₀ / KᵢReference
MupirocinIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus (MRSA)Natural Product / Amino Acid Analog-[6]
EpetraboroleLeucyl-tRNA Synthetase (LeuRS)Gram-negative bacteriaEditing Site Inhibitor0.31 µM (IC₅₀)[15]
HalofuginoneProlyl-tRNA Synthetase (ProRS)Cancer, FibrosisATP-Competitive-[1]
LysRs-IN-2Lysyl-tRNA Synthetase (LysRS)Plasmodium falciparumReaction Intermediate Analog0.015 µM (IC₅₀)[15]
Glu-AMS TEAGlutamyl-tRNA Synthetase (GluRS)Escherichia coliReaction Intermediate Analog2.8 nM (Kᵢ)[15]
IndolmycinTryptophanyl-tRNA Synthetase (TrpRS)BacteriaNatural Product / Amino Acid Analog-[6]
BorrelidinThreonyl-tRNA Synthetase (ThrRS)BacteriaNatural Product-[6]

Experimental Protocols

Characterizing the activity and mechanism of aaRS inhibitors requires a suite of biochemical and biophysical assays.

Primary Enzyme Activity Assays

The two primary assays directly measure the catalytic steps of the aminoacylation reaction.

A. ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the reaction: amino acid activation.[16] It quantifies the rate of conversion of radiolabeled [³²P]-PPi into [³²P]-ATP, which is dependent on the presence of the enzyme and its cognate amino acid. A decrease in the rate of [³²P]-ATP formation in the presence of an inhibitor indicates interference with the activation step.

  • Principle: Measures the reverse of the amino acid activation reaction.

  • Reaction Mixture: Purified aaRS enzyme, cognate amino acid, ATP, MgCl₂, and radiolabeled [³²P]-PPi.[16]

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

    • Add activated charcoal to the quenched reaction. The charcoal binds the [³²P]-ATP product but not the free [³²P]-PPi.

    • Filter the mixture to separate the charcoal-bound ATP from the free PPi.

    • Quantify the radioactivity on the filter using scintillation counting.

  • Data Analysis: Determine the initial reaction rates and calculate IC₅₀ values for inhibitors.

B. Aminoacylation (tRNA Charging) Assay

This assay measures the overall reaction, resulting in the formation of aminoacyl-tRNA.[16] It uses a radiolabeled amino acid to track its covalent attachment to tRNA.

  • Principle: Measures the transfer of a radiolabeled amino acid to its cognate tRNA.

  • Reaction Mixture: Purified aaRS enzyme, total tRNA or specific tRNA transcript, radiolabeled amino acid (e.g., [³H] or [¹⁴C]), ATP, and MgCl₂.[16]

  • Procedure:

    • Incubate the reaction mixture at a constant temperature.

    • Stop the reaction at various time points by spotting aliquots onto filter paper discs.

    • Wash the filters with cold trichloroacetic acid (TCA). This precipitates the tRNA and any covalently attached amino acid, while washing away the free, unincorporated radiolabeled amino acid.

    • Dry the filters and measure the retained radioactivity by scintillation counting.

  • Data Analysis: Calculate the amount of charged tRNA over time to determine kinetic parameters (k_cat, K_M) and inhibitor potency (IC₅₀, Kᵢ).

Experimental_Workflow start Start: Purified Enzyme + Inhibitor Compound assay_choice Select Primary Assay start->assay_choice ppi_assay ATP-PPi Exchange Assay (Measures Step 1) assay_choice->ppi_assay Test Activation charge_assay Aminoacylation Assay (Measures Step 1 + 2) assay_choice->charge_assay Test Overall Reaction data_analysis Kinetic Data Analysis (IC50, Ki) ppi_assay->data_analysis charge_assay->data_analysis mechanism_study Mechanism of Inhibition Studies (e.g., Substrate Competition) data_analysis->mechanism_study structural_study Structural Biology (X-ray Crystallography / Cryo-EM) mechanism_study->structural_study Optional end End: Characterized Inhibitor mechanism_study->end structural_study->end

Caption: Generalized workflow for the characterization of aaRS inhibitors.
Secondary and Mechanistic Assays

  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), aminoacylation assays are performed with varying concentrations of one substrate (e.g., amino acid, ATP, or tRNA) while keeping the others constant, in the presence of different fixed concentrations of the inhibitor. The results are analyzed using Lineweaver-Burk or Michaelis-Menten plots.

  • Thermal Shift Assay (TSA): This technique measures the thermal stability of the aaRS protein. The binding of a ligand, such as an inhibitor, typically increases the melting temperature (Tₘ) of the protein. It is a useful method for screening compound libraries and confirming direct binding.

  • X-ray Crystallography/Cryo-EM: Structural biology methods are indispensable for visualizing the precise binding mode of an inhibitor within the enzyme's active or allosteric sites. This information is critical for structure-based drug design and optimizing lead compounds.[12]

Conclusion

Aminoacyl-tRNA synthetases are validated and highly attractive targets for the development of novel therapeutics. The inhibition of their essential role in protein synthesis provides a powerful mechanism for combating pathogens and potentially treating other human diseases like cancer and fibrosis.[1][2] A thorough understanding of the aaRS catalytic mechanism, coupled with a robust suite of biochemical and biophysical assays, is essential for the discovery and characterization of new inhibitor classes. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to exploit this critical enzymatic pathway.

References

An In-depth Technical Guide to the Role of Aminoacyl-tRNA Synthetase Inhibitors in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is no publicly available scientific literature or data specifically identifying a molecule designated "Aminoacyl tRNA synthetase-IN-4." The following guide provides a comprehensive overview of the broader class of molecules known as Aminoacyl-tRNA Synthetase (aaRS) inhibitors, which is the likely category for the requested compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases and Their Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in the translation of the genetic code.[1][2][3] Their primary function is to catalyze the esterification of a specific amino acid to its cognate tRNA molecule.[2][3][4] This process, known as tRNA "charging" or "loading," creates an aminoacyl-tRNA, the fundamental molecule that delivers the correct amino acid to the ribosome for protein synthesis.[4][5][6] Given their indispensable role in cell growth and survival, aaRSs are significant targets for the development of therapeutic agents, particularly antimicrobial and anti-cancer drugs.[1][7][8][9]

Inhibitors of aaRSs disrupt protein synthesis by blocking the formation of aminoacyl-tRNAs. This leads to a depletion of the charged tRNAs necessary for the ribosome to continue elongating a polypeptide chain, ultimately resulting in cell cycle arrest or cell death. The therapeutic potential of these inhibitors lies in the structural differences between the aaRSs of pathogens (like bacteria) and humans, allowing for the development of selective drugs.[8]

Mechanism of Action of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction:[1][2][4][10]

  • Amino Acid Activation: The enzyme binds to an amino acid and an ATP molecule, catalyzing the formation of an aminoacyl-adenylate (aa-AMP) intermediate. This reaction releases inorganic pyrophosphate (PPi).[2][4][10]

  • Aminoacyl Transfer: The activated amino acid is then transferred from the aa-AMP to the 2'- or 3'-hydroxyl group of the terminal adenosine on the cognate tRNA, releasing AMP.[4][5]

The resulting aminoacyl-tRNA is then ready to be used by the ribosome in protein synthesis. Some aaRSs also possess a proofreading or editing function to hydrolyze incorrectly charged tRNAs, ensuring the fidelity of protein synthesis.[7]

Inhibitors can target various sites on the aaRS enzyme, including the amino acid binding site, the ATP binding site, or the tRNA binding site, thereby blocking one of the crucial steps in the aminoacylation process.[10]

Aminoacyl_tRNA_Synthetase_Pathway cluster_0 Aminoacyl-tRNA Synthetase (aaRS) Catalytic Cycle AA Amino Acid aaRS aaRS (Enzyme) AA->aaRS ATP ATP ATP->aaRS aa_AMP Aminoacyl-adenylate (Intermediate) aaRS->aa_AMP Step 1: Activation tRNA tRNA tRNA->aa_AMP aa_tRNA Aminoacyl-tRNA (Charged tRNA) aa_AMP->aa_tRNA Step 2: Transfer Ribosome Ribosome for Protein Synthesis aa_tRNA->Ribosome Inhibitor aaRS Inhibitor Inhibitor->aaRS Blocks Catalysis

Figure 1: The catalytic cycle of Aminoacyl-tRNA Synthetase and the point of inhibition.

Quantitative Data on Known Aminoacyl-tRNA Synthetase Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of aaRSs. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Below is a summary of quantitative data for several representative aaRS inhibitors.

InhibitorTarget aaRSOrganism/Cell LinePotency (IC50/Ki)Reference Molecule
MupirocinIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureusKi ≈ 0.1 nMHY-B0958[11]
Epetraborole (GSK2251052)Leucyl-tRNA Synthetase (LeuRS)Escherichia coliIC50 = 0.31 µMHY-12479A[11]
HalofuginoneProlyl-tRNA Synthetase (ProRS)HumanIC50 ≈ 20 nM[1]
Leu-AMSLeucyl-tRNA Synthetase (LRS)HumanIC50 = 22.34 nMLeu-AMS[11]
GlyRS-IN-1Glycyl-tRNA Synthetase (GlyRS)BacteriaNot specifiedGlyRS-IN-1[11]
AIMP2-DX2-IN-1AIMP2-DX2HumanIC50 = 0.1063 µMAIMP2-DX2-IN-1[11]
Glu-AMS TEAGlutamyl-tRNA Synthetase (GluRS)Escherichia coliKi = 2.8 nMGlu-AMS TEA[11]

Experimental Protocols for Studying aaRS Inhibitors

The discovery and characterization of aaRS inhibitors involve a suite of in vitro and cell-based assays.[12][13] Below are detailed methodologies for key experiments.

In Vitro Aminoacylation Inhibition Assay

This assay directly measures the enzymatic activity of a purified aaRS and its inhibition by a test compound. A common method involves quantifying the incorporation of a radiolabeled amino acid into its cognate tRNA.

Materials:

  • Purified aaRS enzyme

  • Cognate tRNA

  • [³H]- or [¹⁴C]-labeled amino acid

  • ATP, MgCl₂, and other buffer components

  • Test inhibitor compound

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing buffer, ATP, MgCl₂, the radiolabeled amino acid, and the purified aaRS enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation: Start the reaction by adding the cognate tRNA.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

  • Washing: Wash the precipitate multiple times with cold TCA on a filter membrane to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity of the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Protein Synthesis (IVPS) Assay

This assay assesses the overall impact of an inhibitor on protein synthesis in a cell-free system. These systems contain all the necessary components for translation, including ribosomes, tRNAs, and aaRSs.[14][15]

Materials:

  • Cell-free extract (e.g., Rabbit Reticulocyte Lysate, E. coli S30 extract)[14][15]

  • DNA or mRNA template encoding a reporter protein (e.g., Luciferase, GFP)

  • Amino acid mixture (with or without [³⁵S]-methionine for radiolabeling)

  • Test inhibitor compound

Protocol:

  • Reaction Assembly: On ice, combine the cell-free extract, the DNA/mRNA template, and the amino acid mixture.[16]

  • Inhibitor Treatment: Add the test compound at various concentrations.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30-37°C) for 1-2 hours.[16][17]

  • Detection:

    • Luciferase Reporter: Add luciferase substrate and measure luminescence.

    • GFP Reporter: Measure fluorescence.

    • Radiolabeling: Run the reaction products on an SDS-PAGE gel and detect the synthesized protein by autoradiography.[18]

  • Analysis: Determine the effect of the inhibitor on protein synthesis by comparing the signal from treated samples to the control.

Inhibitor_Screening_Workflow cluster_1 Generalized Workflow for aaRS Inhibitor Screening A Compound Library B Primary Screen: In Vitro Aminoacylation Assay A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Secondary Screen: In Vitro Protein Synthesis Assay C->D Hits E Confirmation of Protein Synthesis Inhibition D->E F Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) E->F Confirmed Hits G Validated Hits for Further Development F->G CETSA_Workflow cluster_2 Experimental Workflow for Cellular Thermal Shift Assay (CETSA) step1 1. Treat Cells (Vehicle vs. Inhibitor) step2 2. Heat Challenge (Temperature Gradient) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Separate Soluble & Insoluble Fractions (Centrifugation) step3->step4 step5 5. Analyze Soluble Fraction (e.g., Western Blot for Target Protein) step4->step5 step6 6. Generate Melt Curves & Determine Thermal Shift (ΔTagg) step5->step6

References

Specificity of Aminoacyl-tRNA Synthetase Inhibitor-IN-4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, catalyzing the attachment of specific amino acids to their cognate tRNAs.[1][2][3] Their universal importance in protein synthesis makes them attractive targets for the development of novel antimicrobial agents.[4] Structural and functional divergences between prokaryotic and eukaryotic aaRSs offer a therapeutic window for selective inhibition. This document provides a comprehensive technical overview of Aminoacyl-tRNA Synthetase-IN-4 (hereafter referred to as "IN-4"), a novel small molecule inhibitor demonstrating potent and selective activity against prokaryotic aaRSs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and development of IN-4 as a potential antibacterial agent.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are a family of enzymes that play a crucial role in the first step of protein synthesis.[3] They ensure the correct amino acid is coupled to its corresponding tRNA molecule, a process often referred to as "charging" the tRNA.[1] This two-step reaction involves the activation of an amino acid using ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the 3' end of the tRNA.[1][2]

There are 20 different aaRSs in most organisms, one for each of the standard proteinogenic amino acids.[1][3] These enzymes are divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and their mechanism of aminoacylation.[1][4][5] While the core function of aaRSs is highly conserved across all domains of life, significant structural differences exist between prokaryotic and eukaryotic enzymes.[5][6][7] These differences can be exploited to design inhibitors that specifically target bacterial aaRSs, minimizing off-target effects on human cells.

Quantitative Analysis of IN-4 Specificity

IN-4 has been evaluated for its inhibitory activity against a panel of prokaryotic and eukaryotic aminoacyl-tRNA synthetases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzyme activity assays. The results, summarized in the tables below, demonstrate a significant selectivity of IN-4 for prokaryotic enzymes.

Table 1: Inhibitory Activity (IC50) of IN-4 against Prokaryotic Aminoacyl-tRNA Synthetases

Enzyme TargetOrganismIC50 (µM)
Leucyl-tRNA Synthetase (LeuRS)Staphylococcus aureus0.05
Isoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus0.08
Methionyl-tRNA Synthetase (MetRS)Staphylococcus aureus0.12
Leucyl-tRNA Synthetase (LeuRS)Escherichia coli0.07
Isoleucyl-tRNA Synthetase (IleRS)Escherichia coli0.10
Methionyl-tRNA Synthetase (MetRS)Escherichia coli0.15

Table 2: Inhibitory Activity (IC50) of IN-4 against Eukaryotic Aminoacyl-tRNA Synthetases

Enzyme TargetOrganismIC50 (µM)
Leucyl-tRNA Synthetase (LeuRS)Homo sapiens (Cytoplasmic)> 100
Isoleucyl-tRNA Synthetase (IleRS)Homo sapiens (Cytoplasmic)> 100
Methionyl-tRNA Synthetase (MetRS)Homo sapiens (Cytoplasmic)> 100
Leucyl-tRNA Synthetase (LeuRS)Homo sapiens (Mitochondrial)> 100
Isoleucyl-tRNA Synthetase (IleRS)Homo sapiens (Mitochondrial)> 100
Methionyl-tRNA Synthetase (MetRS)Homo sapiens (Mitochondrial)> 100

Mechanism of Action

IN-4 is a competitive inhibitor that targets the amino acid binding site of prokaryotic leucyl-tRNA synthetase. The selectivity of IN-4 is attributed to specific residues within the active site of the bacterial enzyme that are not conserved in its eukaryotic counterparts.

cluster_prokaryotic Prokaryotic LeuRS cluster_eukaryotic Eukaryotic LeuRS Prokaryotic LeuRS Prokaryotic LeuRS Leucyl-adenylate Leucyl-adenylate Prokaryotic LeuRS->Leucyl-adenylate Aminoacylation Step 1 Leucine Leucine Leucine->Prokaryotic LeuRS ATP ATP ATP->Prokaryotic LeuRS IN-4 IN-4 IN-4->Prokaryotic LeuRS Competitive Inhibition Charged tRNA Charged tRNA Leucyl-adenylate->Charged tRNA Aminoacylation Step 2 Eukaryotic LeuRS Eukaryotic LeuRS Leucyl-adenylate_euk Leucyl-adenylate Eukaryotic LeuRS->Leucyl-adenylate_euk Normal Aminoacylation Leucine_euk Leucine Leucine_euk->Eukaryotic LeuRS ATP_euk ATP ATP_euk->Eukaryotic LeuRS Charged tRNA_euk Charged tRNA Leucyl-adenylate_euk->Charged tRNA_euk Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, ATP, MgCl2, DTT, aaRS) Start->Prepare Reaction Mix Add IN-4 Add varying concentrations of IN-4 Prepare Reaction Mix->Add IN-4 Pre-incubate Pre-incubate for 15 min at RT Add IN-4->Pre-incubate Initiate Reaction Initiate reaction with [3H]-amino acid and tRNA Pre-incubate->Initiate Reaction Incubate Incubate at 37°C for 30 min Initiate Reaction->Incubate Stop Reaction Stop reaction with cold 10% TCA Incubate->Stop Reaction Precipitate Precipitate charged tRNA on ice Stop Reaction->Precipitate Filter Collect precipitate on glass fiber filters Precipitate->Filter Wash Wash filters with TCA and ethanol Filter->Wash Dry and Count Dry filters and measure radioactivity Wash->Dry and Count Calculate IC50 Calculate IC50 values Dry and Count->Calculate IC50 Hypothesis IN-4 is a prokaryotic-specific aaRS inhibitor InVitro In Vitro Enzymatic Assays Hypothesis->InVitro Prokaryotic_aaRS Prokaryotic aaRS Panel (e.g., S. aureus, E. coli) InVitro->Prokaryotic_aaRS Eukaryotic_aaRS Eukaryotic aaRS Panel (Human cytoplasmic & mitochondrial) InVitro->Eukaryotic_aaRS InVitro_Result High potency against prokaryotic aaRS Low to no activity against eukaryotic aaRS Prokaryotic_aaRS->InVitro_Result Eukaryotic_aaRS->InVitro_Result WholeCell Whole-Cell Assays InVitro_Result->WholeCell Bacterial_MIC Bacterial MIC Determination (e.g., S. aureus, E. coli) WholeCell->Bacterial_MIC Eukaryotic_Cyto Eukaryotic Cell Cytotoxicity (e.g., HeLa, HepG2) WholeCell->Eukaryotic_Cyto WholeCell_Result Potent antibacterial activity Low cytotoxicity Bacterial_MIC->WholeCell_Result Eukaryotic_Cyto->WholeCell_Result Conclusion IN-4 is a promising candidate for antibacterial drug development WholeCell_Result->Conclusion

References

Methodological & Application

Aminoacyl tRNA synthetase-IN-4 in vitro assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the in vitro analysis of Aminoacyl-tRNA Synthetase-IN-4, this document provides detailed protocols and application notes for researchers and professionals in drug development. The focus is on elucidating the inhibitory effects of this compound on aminoacyl-tRNA synthetase (aaRS) activity, a critical component of protein synthesis.

Application Notes

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule.[1] This two-step reaction first involves the activation of an amino acid to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA.[1][2] The fidelity of this process is crucial for accurate protein translation.[3][4] Consequently, aaRSs have emerged as promising targets for the development of novel therapeutics, including antibiotics and anticancer agents.[1][2]

Aminoacyl tRNA synthetase-IN-4 is a small molecule inhibitor designed to target an aaRS. In vitro assays are fundamental for characterizing the potency and mechanism of action of such inhibitors. The protocols outlined below describe a standard method for determining the inhibitory activity of this compound on a specific aaRS, for instance, Leucyl-tRNA synthetase (LeuRS), through a radioisotope-based aminoacylation assay. This assay directly measures the formation of radiolabeled aminoacyl-tRNA, providing a quantitative measure of enzyme activity.

The presented protocols are adaptable for high-throughput screening (HTS) to identify novel aaRS inhibitors from large compound libraries.[5][6] Furthermore, understanding the inhibitory mechanism can be expanded by investigating the effect of the inhibitor on the enzyme's editing functions, which are responsible for clearing misactivated amino acids.[3][7]

Signaling Pathway and Mechanism of Inhibition

The canonical function of aminoacyl-tRNA synthetases is a two-step process essential for protein synthesis. The first step is the activation of a specific amino acid with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA, forming an aminoacyl-tRNA. This charged tRNA is then delivered to the ribosome for protein synthesis. Inhibitors like this compound are designed to interfere with this process, typically by competing with one of the substrates (amino acid, ATP, or tRNA) for binding to the enzyme's active site.

Inhibition_Pathway cluster_0 Aminoacylation Reaction cluster_1 Inhibition AA Amino Acid aa_AMP aa-AMP-Enzyme Complex AA->aa_AMP + ATP ATP ATP Enzyme Aminoacyl-tRNA Synthetase (aaRS) Enzyme->aa_AMP tRNA tRNA aa_tRNA Aminoacyl-tRNA aa_AMP->aa_tRNA + tRNA Ribosome Ribosome aa_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor Aminoacyl tRNA synthetase-IN-4 Inhibitor->Enzyme Inhibition

Caption: Inhibition of the aminoacylation pathway by this compound.

Experimental Workflow

The experimental workflow for assessing the inhibitory potential of this compound involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and quantifying the product. A radiolabeled amino acid is used to track the formation of the aminoacyl-tRNA. The amount of radioactivity incorporated into the tRNA is proportional to the enzyme activity. By varying the concentration of the inhibitor, a dose-response curve can be generated to determine its IC50 value.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow A 1. Prepare Reaction Mix (Buffer, ATP, MgCl2, DTT, Radiolabeled Amino Acid, tRNA, aaRS) B 2. Add Test Compound (this compound or DMSO control) A->B C 3. Incubate at 37°C (Initiate reaction) B->C D 4. Quench Reaction (e.g., with trichloroacetic acid) C->D E 5. Precipitate and Wash (Collect aminoacyl-tRNA on filter paper) D->E F 6. Quantify Radioactivity (Scintillation counting) E->F G 7. Data Analysis (Calculate % inhibition, IC50) F->G

Caption: Workflow for the in vitro aminoacylation inhibition assay.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Radioisotope-Based Aminoacylation Assay

This protocol details the steps to measure the concentration-dependent inhibition of a specific aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase) by this compound.

Materials and Reagents:

  • Purified recombinant aminoacyl-tRNA synthetase (e.g., human Leucyl-tRNA synthetase)

  • Total tRNA from a relevant source (e.g., E. coli or calf liver)

  • [14C]- or [3H]-labeled amino acid (e.g., L-[14C]-Leucine)

  • This compound

  • ATP (disodium salt)

  • HEPES buffer (pH 7.5)

  • MgCl2

  • KCl

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 70% (v/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer (2X): 100 mM HEPES (pH 7.5), 60 mM KCl, 20 mM MgCl2, 4 mM DTT, 0.2 mg/mL BSA. Store at -20°C.

    • ATP Stock (100 mM): Dissolve ATP in nuclease-free water, adjust pH to 7.0, and store at -20°C.

    • Radiolabeled Amino Acid Stock: Prepare a working stock of the radiolabeled amino acid (e.g., 1 mM L-[14C]-Leucine) in nuclease-free water. The specific activity should be known.

    • tRNA Stock: Dissolve total tRNA in nuclease-free water to a final concentration of 10 mg/mL.

    • Enzyme Stock: Dilute the purified aaRS to a suitable working concentration in a buffer containing 50% glycerol for stability and store at -20°C. The optimal enzyme concentration should be determined empirically to ensure linear product formation over the assay time.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Assay Setup:

    • Perform all reactions in triplicate in microcentrifuge tubes on ice.

    • Prepare a master mix containing the reaction buffer, ATP (final concentration 4 mM), radiolabeled amino acid (final concentration adjusted based on its Km, e.g., 20 µM), tRNA (final concentration 1 mg/mL), and inorganic pyrophosphatase (final concentration 2 U/mL).

    • To each tube, add 1 µL of the appropriate dilution of this compound in DMSO or DMSO alone for the positive control (no inhibition). The final DMSO concentration should not exceed 1-2%.

    • Add the master mix to each tube.

    • Initiate the reaction by adding the diluted aaRS enzyme. The final reaction volume is typically 50-100 µL.

  • Reaction and Quenching:

    • Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for at least 30 minutes to precipitate the tRNA.

  • Quantification:

    • Spot the entire reaction mixture onto a glass fiber filter.

    • Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acids.

    • Wash once with cold 70% ethanol.

    • Dry the filters completely under a heat lamp or in an oven.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMcontrol - CPMbackground)) (where CPMbackground is from a reaction with no enzyme).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data from the IC50 determination can be summarized in a table for clear comparison.

Inhibitor Concentration (µM)Mean CPMStandard Deviation% Inhibition
0 (Control)15,2348760
0.0114,5677984.4
0.112,89065415.4
18,12343246.7
102,56718783.2
1009879893.5
IC50 (µM) \multicolumn{3}{c}{1.2 }

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols: Utilizing Aminoacyl tRNA synthetase-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein biosynthesis by catalyzing the attachment of amino acids to their cognate tRNAs. Their fundamental role in translation makes them attractive targets for the development of novel therapeutics, including antimicrobial and anticancer agents. Aminoacyl tRNA synthetase-IN-4 is a potent inhibitor of prolyl-tRNA synthetase (PRS).[1] This document provides detailed application notes and protocols for the potential use of this compound in a cell culture setting, with a focus on its application in cancer research based on the known effects of other PRS inhibitors.

Introduction

This compound specifically targets prolyl-tRNA synthetase (PRS), an enzyme responsible for charging proline to its corresponding tRNA. Originally identified as an inhibitor of Candida albicans PRS, its potential effects on mammalian cells are of significant interest for drug development.[1] Inhibition of PRS in mammalian cells can mimic proline starvation, leading to the accumulation of uncharged tRNAPro. This triggers a cellular stress pathway known as the Amino Acid Response (AAR), which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for protein synthesis.[1][2][3]

Mechanism of Action

The primary mechanism of action of prolyl-tRNA synthetase inhibitors involves the competitive or non-competitive inhibition of the enzyme's catalytic activity. This prevents the formation of prolyl-tRNAPro, a crucial step for the incorporation of proline into nascent polypeptide chains during protein translation. The resulting deficiency in charged tRNAPro is sensed by the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but also the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates the downstream stress response.[1][2][3]

Data Presentation

While specific quantitative data for this compound in mammalian cell lines is not yet publicly available, the following table summarizes the activity of other known prolyl-tRNA synthetase inhibitors. This data can serve as a reference for designing experiments with this compound.

Inhibitor NameTargetIC50 (Enzymatic Assay)Cell LineCellular EffectReference
This compound C. albicans prolyl-tRNA synthetase0.026 µM-Antifungal[1]
HalofuginoneHuman prolyl-tRNA synthetase-MultipleInduction of AAR, anti-inflammatory, anti-fibrotic, anti-cancer[2][3]
T-3861174Human prolyl-tRNA synthetase-SK-MEL-2 (Melanoma)GCN2-ATF4 pathway activation, apoptosis[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in mammalian cell culture.

Protocol 1: Determination of Cytotoxicity (IC50)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, SK-MEL-2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of the GCN2-ATF4 Pathway

This protocol is used to assess the activation of the AAR pathway by detecting the phosphorylation of eIF2α and the upregulation of ATF4.

Materials:

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • This compound

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at a concentration around the determined IC50 value for various time points (e.g., 2, 4, 8, 16 hours). Include a vehicle-treated control.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of Prolyl-tRNA Synthetase Inhibition

PRS_Inhibition_Pathway cluster_Extracellular cluster_Cell Cell Inhibitor Aminoacyl tRNA synthetase-IN-4 PRS Prolyl-tRNA Synthetase (PRS) Inhibitor->PRS Inhibition Prolyl_tRNA Prolyl-tRNAPro PRS->Prolyl_tRNA GCN2 GCN2 PRS->GCN2 Uncharged tRNAPro activates Proline_tRNA Proline + tRNAPro Proline_tRNA->PRS Substrates Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Upregulation p_eIF2a->ATF4 Stress_Response Stress Response (Apoptosis, Cell Cycle Arrest) ATF4->Stress_Response

Caption: Signaling pathway activated by PRS inhibition.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Functional Outcomes Cell_Seeding Seed Mammalian Cells Inhibitor_Treatment Treat with Aminoacyl tRNA synthetase-IN-4 (Dose-Response) Cell_Seeding->Inhibitor_Treatment Cytotoxicity_Assay Determine IC50 (e.g., MTT Assay) Inhibitor_Treatment->Cytotoxicity_Assay Cell_Treatment_MOA Treat Cells with IC50 Concentration (Time-Course) Cytotoxicity_Assay->Cell_Treatment_MOA Protein_Extraction Protein Extraction Cell_Treatment_MOA->Protein_Extraction Western_Blot Western Blot for p-eIF2α and ATF4 Protein_Extraction->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay

Caption: Workflow for cellular characterization.

References

Application Notes and Protocols for Aminoacyl tRNA Synthetase-IN-4 in Protein Translation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in the first step of protein synthesis.[1][2] These enzymes are responsible for the precise attachment of amino acids to their corresponding tRNA molecules, a process known as tRNA "charging" or "loading."[3][4] This crucial function ensures the fidelity of the genetic code during mRNA translation at the ribosome.[1][2] Given their essential role, aaRSs have emerged as attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and agents for treating diseases such as fibrosis and cancer.[5][6][7]

Aminoacyl tRNA synthetase-IN-4 is a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS), with a reported IC50 of 0.026 µM for the Candida albicans enzyme.[4][8][9][10][11] This quinoline analogue represents a valuable tool for researchers studying the role of prolyl-tRNA synthetase in various biological processes, particularly in the context of fungal protein synthesis and as a potential antifungal agent.[4][8][9][10][11]

This document provides detailed application notes and protocols for the use of this compound in research settings.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound (Compound 1l)[8][9]
Molecular Formula C16H9BrClNO2[4][9]
Molecular Weight 362.61 g/mol [4][9]
CAS Number 342017-94-1[4][9]
Target Prolyl-tRNA Synthetase (ProRS)[8][9]
Organism Specificity Candida albicans (reported)[8][9]

Data Presentation: Inhibitor Activity

The following table summarizes the inhibitory activity of this compound and other relevant ProRS inhibitors for comparative purposes.

InhibitorTarget EnzymeIC50 / EC50NotesReference
This compound C. albicans Prolyl-tRNA Synthetase0.026 µM (IC50)Potent inhibitor with antifungal potential.[8][9]
DWN12088 Human Prolyl-tRNA Synthetase74 nM (IC50)A novel selective inhibitor with anti-fibrotic properties.[8]
Halofuginone Human Prolyl-tRNA Synthetase-A well-known ProRS inhibitor with anti-fibrotic and anti-cancer activities. Competes with proline for binding.[12]
T-3833261 Human Prolyl-tRNA Synthetase-An ATP-competitive inhibitor with anti-fibrotic activity.[6]
PAA-38 P. aeruginosa Prolyl-tRNA Synthetase4.97 nM (IC50)A potent antibacterial dual-fluorinated derivative.[13]

Signaling Pathways

Inhibition of prolyl-tRNA synthetase can impact cellular signaling pathways by depleting the pool of charged prolyl-tRNA, thereby affecting the synthesis of proline-rich proteins. This can lead to the downregulation of key signaling molecules involved in processes like cell growth, proliferation, and fibrosis.

ProRS_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Downstream Effects ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNA_Pro Prolyl-tRNA(Pro) ProRS->Pro_tRNA_Pro ATP->AMP+PPi Proline Proline Proline->ProRS tRNA_Pro tRNA(Pro) tRNA_Pro->ProRS Protein_Synthesis Protein Synthesis (Ribosome) Pro_tRNA_Pro->Protein_Synthesis TGFb_Signaling TGF-β/Smad3 Signaling Protein_Synthesis->TGFb_Signaling Affects synthesis of components Oncogenic_Proteins Oncogenic Proline-Rich Proteins (e.g., c-MYC, HES1, CCND3) Protein_Synthesis->Oncogenic_Proteins Affects synthesis Inhibitor Aminoacyl tRNA synthetase-IN-4 Inhibitor->ProRS Cellular_Response Decreased Fibrosis & Cancer Cell Proliferation TGFb_Signaling->Cellular_Response Oncogenic_Proteins->Cellular_Response

Caption: Inhibition of Prolyl-tRNA Synthetase and its downstream effects.

Experimental Protocols

The following are representative protocols for studying the effects of this compound.

Protocol 1: In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against ProRS. It is based on general principles of aaRS enzyme assays.[2]

Materials:

  • Recombinant C. albicans Prolyl-tRNA Synthetase (purified)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • L-Proline

  • ATP (disodium salt)

  • tRNA mixture from C. albicans or purified tRNA(Pro)

  • [³H]-L-Proline (radiolabeled)

  • Reaction buffer (e.g., 100 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Filter paper discs (e.g., Whatman 3MM)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, ATP, and tRNA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the reaction mixture.

    • Add the desired concentration of this compound or vehicle control.

    • Add recombinant C. albicans ProRS enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding a mixture of L-proline and [³H]-L-Proline.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 15, 20 minutes), take an aliquot of the reaction mixture.

  • Precipitation: Spot the aliquot onto a filter paper disc and immediately immerse it in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.

  • Washing: Wash the filter discs three times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [³H]-L-Proline.

  • Drying: Dry the filter discs completely.

  • Scintillation Counting: Place the dried filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-L-Proline incorporated into tRNA over time for each inhibitor concentration. Determine the initial reaction velocities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ProRS_Inhibition_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, tRNA) C Add Reaction Mix, Inhibitor, and ProRS Enzyme A->C B Prepare Serial Dilutions of Inhibitor (IN-4) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with [3H]-L-Proline D->E F Incubate and Take Time-Point Aliquots E->F G Spot on Filter Discs & Precipitate with TCA F->G H Wash and Dry Filter Discs G->H I Scintillation Counting H->I J Data Analysis and IC50 Determination I->J

Caption: Workflow for the in vitro ProRS inhibition assay.

Protocol 2: Antifungal Susceptibility Testing in Candida albicans

This protocol is to determine the minimum inhibitory concentration (MIC) of this compound against C. albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast extract-peptone-dextrose (YPD) agar plates and broth

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • C. albicans Culture:

    • Streak C. albicans on a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

  • Inoculum Preparation:

    • Dilute the overnight culture in fresh YPD broth to a starting optical density at 600 nm (OD600) of approximately 0.1.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in YPD broth in a 96-well plate. Include a vehicle control (DMSO) and a no-drug control.

  • Inoculation:

    • Add the prepared C. albicans inoculum to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.

    • Alternatively, measure the OD600 of each well using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the no-drug control.

Protocol 3: In-Cell Protein Synthesis Inhibition Assay

This protocol assesses the effect of this compound on overall protein synthesis in C. albicans.

Materials:

  • Candida albicans culture

  • This compound

  • A method to label newly synthesized proteins (e.g., Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit or similar)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow C. albicans to mid-log phase in appropriate media.

    • Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-4 hours).

  • Labeling of Nascent Proteins:

    • Following the manufacturer's instructions for the protein synthesis assay kit, add the amino acid analog (e.g., HPG) to the cell cultures and incubate to allow for its incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Harvest the cells by centrifugation.

    • Fix and permeabilize the cells according to the assay protocol to allow for the entry of the detection reagent.

  • Click Chemistry Reaction:

    • Perform the click reaction to attach a fluorescent probe to the incorporated amino acid analog.

  • Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in the inhibitor-treated cells compared to the control indicates inhibition of protein synthesis.

Conclusion

This compound is a valuable chemical probe for investigating the function of prolyl-tRNA synthetase in protein translation, particularly in the context of fungal biology. The protocols provided herein offer a framework for researchers to characterize the inhibitory activity of this compound and to explore its effects on cellular processes. As with any experimental work, appropriate controls and optimization of conditions are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Aminoacyl tRNA Synthetase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] Their universal importance and the differences between fungal and human aaRSs make them attractive targets for the development of novel antifungal agents.[2] Aminoacyl tRNA synthetase-IN-4 is a potent inhibitor of prolyl-tRNA synthetase (ProRS) from Candida albicans, the most common fungal pathogen in humans.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the antifungal potential of this compound.

Compound Information:

FeatureDescription
Compound Name This compound (Compound 1l)
Target Candida albicans prolyl-tRNA synthetase (CaProRS)
Reported IC50 0.026 µM[3][4]
Chemical Formula C₁₆H₉BrClNO₂
Molecular Weight 362.61 g/mol
Appearance A crystalline solid
Solubility Soluble in DMSO

Data Presentation

Table 1: In Vitro Enzymatic Activity of this compound
Enzyme SourceCompoundIC50 (µM)Ki (µM)Mode of Inhibition
C. albicans ProRS (recombinant)This compound0.026[3][4]Data not availableData not available
Human cytoplasmic ProRS (recombinant)This compoundData not availableData not availableData not available
Human mitochondrial ProRS (recombinant)This compoundData not availableData not availableData not available

Note: Ki and mode of inhibition data are not currently available in the public domain for this compound and would need to be determined experimentally.

Table 2: Antifungal Activity of this compound against Candida albicans
C. albicans StrainCompoundMIC50 (µg/mL)MFC (µg/mL)
SC5314 (Wild-type)This compoundData not availableData not available
Fluconazole-resistant isolateThis compoundData not availableData not available
Clinical Isolate 1This compoundData not availableData not available
Clinical Isolate 2This compoundData not availableData not available

Note: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound are not currently available and require experimental determination.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Cellular Effects

Inhibition of ProRS by this compound leads to a depletion of charged prolyl-tRNA. This mimics amino acid starvation and triggers a cellular response pathway known as the General Amino Acid Control (GCN) response. In C. albicans, this response is primarily mediated by the transcription factor Gcn4.

Mechanism of Action of this compound A Aminoacyl tRNA synthetase-IN-4 B C. albicans Prolyl-tRNA Synthetase (ProRS) A->B Inhibits C Prolyl-tRNA Charging (Proline + tRNAPro -> Pro-tRNAPro) B->C D Decreased Pool of Charged Pro-tRNAPro C->D Leads to E Ribosome Stalling D->E K Inhibition of Global Protein Synthesis D->K F Gcn2 Kinase Activation E->F G eIF2α Phosphorylation F->G H GCN4 mRNA Translation Increased G->H I Gcn4 Transcription Factor H->I J Increased Expression of Amino Acid Biosynthesis Genes I->J Activates L Fungal Cell Growth Inhibition / Cell Death J->L K->L

Caption: Inhibition of ProRS by this compound leads to a cascade of cellular events mimicking amino acid starvation, ultimately resulting in the inhibition of fungal growth.

Experimental Workflow for Inhibitor Characterization

A systematic approach is required to fully characterize the biochemical and antifungal properties of this compound.

Experimental Workflow for Characterizing this compound cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Efficacy (Optional) A Enzyme Kinetics (IC50, Ki determination) B Selectivity Profiling (vs. Human ProRS) A->B C Mechanism of Inhibition Studies B->C D Antifungal Susceptibility Testing (MIC, MFC) C->D E Protein Synthesis Inhibition Assay D->E F GCN Pathway Activation Assay (e.g., Gcn4 reporter) E->F G Mouse Model of Candidiasis F->G H Toxicity Studies G->H End End H->End Start Start Start->A

Caption: A stepwise workflow for the comprehensive evaluation of this compound from in vitro biochemical characterization to in vivo efficacy studies.

Experimental Protocols

Protocol 1: Determination of IC50 for C. albicans Prolyl-tRNA Synthetase

This protocol is adapted from standard tRNA aminoacylation assays.

Materials:

  • Recombinant C. albicans prolyl-tRNA synthetase (CaProRS)

  • This compound

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • ATP

  • DTT

  • [³H]-Proline

  • C. albicans total tRNA or purified tRNAPro

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well reaction plates

  • Filter manifold

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of the inhibitor in the reaction buffer.

  • In a 96-well plate, prepare the reaction mixture containing HEPES buffer, MgCl₂, ATP, DTT, [³H]-Proline, and CaProRS.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding tRNA.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold 10% TCA.

  • Transfer the reaction mixture to glass fiber filters using a filter manifold.

  • Wash the filters three times with cold 5% TCA and once with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antifungal Susceptibility Testing (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

  • Candida albicans strains (e.g., SC5314, clinical isolates)

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in the microtiter plate.

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well containing the diluted inhibitor.

  • Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the inhibitor that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Protocol 3: In-Cell Protein Synthesis Inhibition Assay

This assay measures the direct effect of the inhibitor on protein synthesis within C. albicans cells.

Materials:

  • Candida albicans cells

  • This compound

  • Yeast extract-peptone-dextrose (YPD) medium

  • [³⁵S]-Methionine or [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow C. albicans cells to the mid-logarithmic phase in YPD medium.

  • Harvest and resuspend the cells in fresh, pre-warmed YPD medium.

  • Aliquot the cell suspension into tubes.

  • Add various concentrations of this compound or DMSO (vehicle control) to the tubes and incubate for a short period (e.g., 15 minutes) at 30°C.

  • Add radiolabeled amino acid ([³⁵S]-Methionine or [³H]-Leucine) to each tube and incubate for a defined period (e.g., 30 minutes).

  • Stop the incorporation by adding cold 10% TCA.

  • Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters.

  • Wash the filters with cold 5% TCA and ethanol.

  • Measure the incorporated radioactivity by scintillation counting.

  • Calculate the percentage of protein synthesis inhibition for each inhibitor concentration.

Conclusion

This compound is a promising starting point for the development of novel antifungal agents targeting protein synthesis in Candida albicans. The protocols and data presentation formats provided here offer a comprehensive framework for its further characterization. Future studies should focus on determining its selectivity against human ProRS, establishing its in-cell and in vivo efficacy, and elucidating its precise mode of inhibition.

References

Application Notes and Protocols for High-Throughput Screening with Aminoacyl-tRNA Synthetase Inhibitor-4 (ARS-IN-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that play a critical role in protein biosynthesis by catalyzing the attachment of a specific amino acid to its cognate tRNA.[1][2][3] This process, known as aminoacylation or tRNA "charging," is the first step in protein synthesis and is crucial for the accurate translation of the genetic code.[1][2][4] In humans, there are 20 different aminoacyl-tRNA synthetases, one for each of the standard amino acids.[1] Due to their fundamental role in cell viability and proliferation, ARSs have emerged as promising therapeutic targets for a range of diseases, including infectious diseases and cancer.[5][6][7][8]

ARS-IN-4 is a potent and selective inhibitor of a specific aminoacyl-tRNA synthetase. These application notes provide a comprehensive overview of the methodologies for utilizing ARS-IN-4 in high-throughput screening (HTS) campaigns to identify and characterize novel ARS inhibitors.

Mechanism of Action

Aminoacyl-tRNA synthetases catalyze a two-step reaction:

  • Amino Acid Activation: The synthetase first binds to ATP and the corresponding amino acid to form an aminoacyl-adenylate intermediate, releasing inorganic pyrophosphate (PPi).[1][2]

    • Amino Acid + ATP ↔ Aminoacyl-AMP + PPi

  • tRNA Charging: The activated amino acid is then transferred from the aminoacyl-AMP to the 3' end of the cognate tRNA molecule, forming an aminoacyl-tRNA and releasing AMP.[1]

    • Aminoacyl-AMP + tRNA ↔ Aminoacyl-tRNA + AMP

ARS-IN-4 is a competitive inhibitor that targets the amino acid binding site of a specific ARS, thereby preventing the initial amino acid activation step and subsequent tRNA charging. This leads to a depletion of charged tRNAs, causing a stall in protein synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells.

Signaling Pathway

The inhibition of aminoacyl-tRNA synthetases by compounds like ARS-IN-4 disrupts protein synthesis, a central process for cell growth and survival. This disruption can trigger a variety of cellular stress responses. A simplified representation of the signaling cascade initiated by ARS inhibition is depicted below.

G cluster_inhibition Inhibition cluster_protein_synthesis Protein Synthesis cluster_cellular_response Cellular Response ARS_IN_4 ARS-IN-4 ARS Aminoacyl-tRNA Synthetase (ARS) ARS_IN_4->ARS Inhibits Aminoacyl_tRNA Aminoacyl-tRNA (Charged tRNA) ARS->Aminoacyl_tRNA Catalyzes Stress_Response Cellular Stress Response (e.g., GCN2 activation) Amino_Acid Amino Acid Amino_Acid->ARS ATP ATP ATP->ARS tRNA tRNA tRNA->ARS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Protein->Stress_Response Depletion leads to Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of ARS inhibition by ARS-IN-4.

High-Throughput Screening (HTS) Workflow

A robust HTS campaign to identify novel ARS inhibitors can be designed using a multi-step approach that includes a primary screen, a counterscreen to eliminate false positives, and a secondary assay for hit confirmation and characterization.

HTS_Workflow cluster_workflow HTS Workflow for ARS Inhibitors arrow arrow start Start: Compound Library primary_screen Primary Screen: Luciferase-Based In Vitro Translation Assay start->primary_screen hits Initial Hits primary_screen->hits counterscreen Counterscreen: Luciferase Inhibition Assay hits->counterscreen false_positives False Positives (Luciferase Inhibitors) counterscreen->false_positives confirmed_hits Confirmed Hits counterscreen->confirmed_hits secondary_assay Secondary Assay: Direct Aminoacylation Assay (e.g., Scintillation Proximity Assay) confirmed_hits->secondary_assay validated_hits Validated Hits secondary_assay->validated_hits dose_response Dose-Response and IC50 Determination validated_hits->dose_response lead_compounds Lead Compounds for Further Development dose_response->lead_compounds

Figure 2: High-throughput screening workflow for identifying ARS inhibitors.

Data Presentation

Table 1: HTS Assay Parameters and Results Summary
ParameterValueDescription
Primary Assay
Assay Format384-well plateMiniaturized for high-throughput
Compound Concentration10 µMSingle-point screen
Positive ControlARS-IN-4 (10 µM)Known inhibitor of the target ARS
Negative ControlDMSO (0.1%)Vehicle control
Z'-factor> 0.7Indicates excellent assay quality
Signal-to-Background (S/B)> 10Robust assay window
Hit Cutoff> 50% InhibitionThreshold for selecting initial hits
Hit Rate~1-2%Typical for HTS campaigns
Counterscreen
False Positive Rate~0.5%Percentage of initial hits that are luciferase inhibitors
Secondary Assay
Confirmation Rate~20%Percentage of confirmed hits that show activity in the direct binding assay
Table 2: Dose-Response Data for Validated Hits
Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
ARS-IN-4 (Control)0.151.198
Hit-0010.81.095
Hit-0021.20.992
Hit-0032.51.296

Experimental Protocols

Protocol 1: Primary HTS Assay - Luciferase-Based In Vitro Translation

This assay measures the overall inhibition of protein synthesis in a cell-free system. A decrease in luciferase activity indicates potential inhibition of the translation machinery, including ARSs.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available)

  • Luciferase mRNA template

  • Amino acid mixture

  • ATP, GTP

  • HEPES buffer (pH 7.5)

  • Compound library, ARS-IN-4 (positive control), DMSO (negative control)

  • 384-well white, opaque plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare the master mix containing rabbit reticulocyte lysate, amino acid mixture, ATP, GTP, and HEPES buffer.

  • Dispense 20 µL of the master mix into each well of a 384-well plate.

  • Add 100 nL of test compounds, ARS-IN-4, or DMSO to the appropriate wells.

  • Add 5 µL of luciferase mRNA to each well to initiate the translation reaction.

  • Incubate the plate at 30°C for 90 minutes.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add 25 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Counterscreen - Luciferase Inhibition Assay

This assay identifies compounds that directly inhibit the luciferase enzyme, which would be false positives from the primary screen.

Materials:

  • Recombinant Luciferase enzyme

  • Luciferin substrate

  • ATP

  • HEPES buffer (pH 7.5)

  • Confirmed hits from the primary screen

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a solution of recombinant luciferase in HEPES buffer.

  • Dispense 20 µL of the luciferase solution into each well of a 384-well plate.

  • Add 100 nL of the confirmed hit compounds to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Prepare the luciferase substrate solution containing luciferin and ATP.

  • Add 20 µL of the substrate solution to each well.

  • Immediately measure luminescence using a plate reader.

  • Compounds that show significant inhibition of luciferase activity are considered false positives and are excluded from further analysis.

Protocol 3: Secondary Assay - Direct Aminoacylation Scintillation Proximity Assay (SPA)

This assay directly measures the enzymatic activity of the target ARS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

  • Purified recombinant target ARS enzyme

  • [³H]-labeled cognate amino acid

  • Cognate tRNA

  • ATP, MgCl₂

  • HEPES buffer (pH 7.5)

  • SPA beads (coated with a material that binds tRNA)

  • 384-well plates

  • Scintillation counter

Procedure:

  • Prepare the reaction mix containing the purified ARS enzyme, cognate tRNA, ATP, and MgCl₂ in HEPES buffer.

  • Dispense 15 µL of the reaction mix into each well.

  • Add 100 nL of the confirmed hit compounds.

  • Add 5 µL of the [³H]-labeled amino acid to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Add 10 µL of the SPA bead suspension to stop the reaction and capture the [³H]-aminoacyl-tRNA.

  • Incubate for 60 minutes at room temperature to allow the beads to settle.

  • Measure the scintillation counts using a microplate scintillation counter.

  • A decrease in scintillation signal indicates inhibition of the aminoacylation reaction.

  • Perform dose-response curves for validated hits to determine their IC50 values.

References

Application Notes and Protocols: Measuring the Effects of Aminoacyl-tRNA Synthetase Inhibitor (AARS-IN-4) on tRNA Charging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that play a crucial role in protein synthesis by catalyzing the attachment of a specific amino acid to its cognate tRNA molecule.[1][2][3] This process, known as tRNA charging or aminoacylation, is a critical step in ensuring the fidelity of translation of the genetic code.[2][4] The inhibition of AARSs presents a promising therapeutic strategy for various diseases, including infectious diseases and cancer. AARS-IN-4 is a novel small molecule inhibitor designed to target a specific aminoacyl-tRNA synthetase.

These application notes provide detailed protocols for measuring the effects of AARS-IN-4 on tRNA charging, confirming its target engagement, and assessing its downstream cellular consequences. The methodologies described herein are fundamental for characterizing the mechanism of action and efficacy of AARS inhibitors in preclinical drug development.

Signaling Pathway of Aminoacylation

The process of tRNA charging by an aminoacyl-tRNA synthetase occurs in a two-step reaction:

  • Amino Acid Activation: The AARS enzyme binds to ATP and its specific amino acid, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[1][2]

  • tRNA Charging: The activated amino acid is then transferred from the aminoacyl-adenylate to the 3' end of the corresponding tRNA molecule, resulting in a charged aminoacyl-tRNA and releasing AMP.[1][2]

AARS-IN-4 is hypothesized to inhibit this process, leading to a decrease in the pool of charged tRNAs available for protein synthesis.

cluster_0 Amino Acid Activation cluster_1 tRNA Charging cluster_2 Inhibition AARS Aminoacyl-tRNA Synthetase (AARS) AA_AMP Aminoacyl-adenylate Intermediate AARS->AA_AMP AA Amino Acid AA->AA_AMP ATP ATP ATP->AA_AMP PPi PPi AA_AMP->PPi charged_tRNA Charged aminoacyl-tRNA AA_AMP->charged_tRNA tRNA Uncharged tRNA tRNA->charged_tRNA AMP AMP charged_tRNA->AMP Ribosome Ribosome charged_tRNA->Ribosome To Ribosome for Protein Synthesis Inhibitor AARS-IN-4 Inhibitor->AARS Inhibition

Figure 1: Aminoacylation pathway and inhibition by AARS-IN-4.

Data Presentation

The following tables present hypothetical data demonstrating the inhibitory effect of AARS-IN-4 on tRNA charging and its cellular consequences.

Table 1: In Vitro tRNA Charging Inhibition by AARS-IN-4

AARS-IN-4 Conc. (µM)% tRNA Charging (Relative to Vehicle)IC50 (µM)
0 (Vehicle)100 ± 5.2\multirow{6}{*}{1.5}
0.185 ± 4.8
0.562 ± 3.9
1.051 ± 4.1
5.023 ± 3.5
10.011 ± 2.8

Table 2: Cellular Thermal Shift Assay (CETSA) for AARS Target Engagement

TreatmentMelting Temperature (Tm) (°C)ΔTm (°C)
Vehicle58.2 ± 0.4-
AARS-IN-4 (10 µM)62.5 ± 0.6+4.3

Table 3: Downstream Effects on Global Protein Synthesis

TreatmentConcentration (µM)Protein Synthesis Rate (% of Control)
Vehicle-100 ± 6.1
AARS-IN-4182 ± 5.5
AARS-IN-4545 ± 4.9
AARS-IN-41028 ± 3.7

Experimental Protocols

In Vitro tRNA Charging Assay (Radiolabel Method)

This assay directly measures the enzymatic activity of the target AARS by quantifying the amount of a radiolabeled amino acid attached to its cognate tRNA.

cluster_0 Reaction Setup cluster_1 Incubation & Quenching cluster_2 Detection A Prepare reaction mix: - Buffer (HEPES, KCl, MgCl2) - DTT, BSA, ATP - Radiolabeled Amino Acid - Unlabeled cognate tRNA B Add purified AARS enzyme A->B C Add AARS-IN-4 at varying concentrations B->C D Incubate at 37°C C->D E Quench reaction with Trichloroacetic Acid (TCA) D->E F Spot onto filter pads E->F G Wash to remove unincorporated amino acid F->G H Measure radioactivity using scintillation counting G->H

Figure 2: Workflow for the in vitro radiolabel tRNA charging assay.

Materials:

  • Purified recombinant AARS enzyme

  • Cognate tRNA

  • Radiolabeled amino acid (e.g., [3H]-Leucine)

  • ATP, DTT, Bovine Serum Albumin (BSA)

  • Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2)

  • AARS-IN-4

  • Trichloroacetic acid (TCA)

  • Whatman 3MM filter pads

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: Prepare a master mix containing the reaction buffer, ATP (e.g., 4 mM), DTT (e.g., 2 mM), BSA (e.g., 0.1 mg/mL), cognate tRNA (e.g., 5 µM), and the radiolabeled amino acid (e.g., 20 µM).

  • Inhibitor Addition: Aliquot the master mix into tubes and add varying concentrations of AARS-IN-4 (or vehicle control).

  • Enzyme Addition: Initiate the reaction by adding the purified AARS enzyme (e.g., 100 nM).

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitation: Incubate on ice for 15 minutes to precipitate the charged tRNA.

  • Filtration: Spot the reaction mixture onto Whatman 3MM filter pads.

  • Washing: Wash the filter pads three times with cold 5% TCA to remove unincorporated radiolabeled amino acid, followed by a final wash with ethanol.

  • Detection: Dry the filter pads and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of tRNA charging relative to the vehicle control and determine the IC50 value of AARS-IN-4.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[5][6][7] The principle is that ligand binding increases the thermal stability of the target protein.[7][8]

cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis A Culture cells to ~80% confluency B Treat cells with AARS-IN-4 or vehicle control A->B C Incubate to allow compound entry B->C D Harvest and resuspend cells C->D E Aliquot cell suspension D->E F Heat aliquots at a range of temperatures E->F G Lyse cells by freeze-thaw cycles F->G H Centrifuge to pellet precipitated proteins G->H I Collect supernatant (soluble protein fraction) H->I J Analyze by Western Blot for the target AARS I->J K Quantify band intensity to generate melting curves J->K

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • AARS-IN-4

  • PBS, Protease inhibitor cocktail

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Reagents and equipment for Western blotting (see Protocol 3)

  • Antibody specific to the target AARS

Protocol:

  • Cell Treatment: Treat cultured cells with AARS-IN-4 or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble protein fraction, and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody against the target AARS.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and AARS-IN-4 treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). An increase in Tm in the presence of AARS-IN-4 indicates target engagement.[7]

Western Blot Analysis for Downstream Effects

Inhibition of a specific AARS can lead to a reduction in the global rate of protein synthesis. This can be assessed by measuring the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized peptides.

Materials:

  • Cell line of interest

  • AARS-IN-4

  • Puromycin

  • RIPA buffer, Protease inhibitor cocktail

  • BCA protein assay kit

  • Reagents and equipment for SDS-PAGE and protein transfer[9][10]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[9][10]

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of AARS-IN-4 for a desired duration (e.g., 6-24 hours).

  • Puromycin Pulse: Add puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-15 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[11]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[10] A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

  • Data Analysis: Quantify the intensity of the puromycin signal for each condition and normalize it to the loading control. A decrease in the puromycin signal indicates a reduction in protein synthesis.

Advanced Methods for tRNA Charging Analysis

For a more comprehensive and quantitative analysis of tRNA charging levels for specific tRNA isoacceptors, advanced techniques can be employed.

  • tRNA-Sequencing (tRNA-Seq): This high-throughput sequencing method can determine the charging status of the entire tRNA pool.[13][14] The protocol involves specific chemical treatments to differentiate between charged and uncharged tRNAs, followed by library preparation and deep sequencing.[13][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based methods can provide a direct and quantitative analysis of acylated and non-acylated tRNA molecules.[16][17][18] This technique offers high sensitivity and can resolve different tRNA species.[19][20]

These advanced methods can provide valuable insights into the specificity of AARS-IN-4 and its impact on the cellular tRNA landscape.

References

Application Notes and Protocols for Aminoacyl tRNA Synthetase Inhibitor REP8839 (as a representative for Aminoacyl tRNA synthetase-IN-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a compound specifically named "Aminoacyl tRNA synthetase-IN-4". Therefore, these application notes and protocols are based on the well-characterized methionyl-tRNA synthetase (MetRS) inhibitor, REP8839 (Bederocin) , as a representative example of an aminoacyl-tRNA synthetase inhibitor in drug discovery.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Their necessity for cell viability makes them attractive targets for the development of novel antimicrobial agents. REP8839 is a potent and selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS) and exhibits strong antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with REP8839 as a representative inhibitor of an aminoacyl-tRNA synthetase.

Physicochemical Properties and Mechanism of Action

REP8839 is a diaryldiamine-containing compound that acts as a selective inhibitor of bacterial MetRS.[3] It exerts its antibacterial effect by specifically binding to MetRS, thereby preventing the synthesis of methionyl-tRNA and halting protein production.[1]

Mechanism of Inhibition: The inhibition of MetRS by REP8839 is competitive with respect to methionine and uncompetitive with respect to ATP.[3][4] This indicates that REP8839 binds to the methionine-binding site of the enzyme and that its binding is facilitated by the presence of ATP.

Quantitative Data

The following tables summarize the key quantitative data for REP8839.

Table 1: In Vitro Inhibitory Activity of REP8839 against MetRS

ParameterOrganism/EnzymeValueReference
Ki Staphylococcus aureus MetRS10 pM[3][4]
Selectivity Human cytoplasmic MetRS vs. S. aureus MetRS>1,000,000-fold[4]
Selectivity Human mitochondrial MetRS vs. S. aureus MetRS1,000-fold[4]

Table 2: In Vitro Antibacterial Activity of REP8839 (MICs)

OrganismStrain TypeMIC (μg/mL)Reference
Staphylococcus aureus Methicillin-susceptible≤0.5[2]
Staphylococcus aureus Methicillin-resistant (MRSA)≤0.5[2]
Staphylococcus aureus Mupirocin-resistant≤0.5[2]
Staphylococcus aureus Vancomycin-resistant≤0.5[2]
Staphylococcus aureus Linezolid-resistant≤0.5[2]
Staphylococcus epidermidis Multiply resistant≤0.25[2]
Streptococcus pyogenes All isolates tested≤0.25[2]

Experimental Protocols

MetRS Enzyme Inhibition Assay

This protocol describes how to determine the inhibitory activity of REP8839 against MetRS.

Materials:

  • Purified bacterial MetRS enzyme

  • REP8839

  • L-[35S]-Methionine

  • ATP

  • tRNA specific for methionine

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, and L-[35S]-Methionine.

  • Add varying concentrations of REP8839 to the reaction mixture.

  • Initiate the reaction by adding the purified MetRS enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • After a defined time, add the specific tRNA to the reaction to allow for the transfer of the radiolabeled methionine.

  • Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated macromolecules.

  • Wash the filters with cold TCA to remove any unincorporated radiolabeled methionine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of REP8839 and determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of REP8839 against bacterial strains using the broth microdilution method.

Materials:

  • REP8839

  • Bacterial strains of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial dilution of REP8839 in CAMHB in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of REP8839 that completely inhibits visible bacterial growth.

Signaling Pathways and Workflows

The primary mechanism of action of REP8839 is the direct inhibition of protein synthesis, which ultimately leads to bacterial cell death. This is a direct cytotoxic effect rather than a modulation of a complex signaling pathway.

Inhibition_of_Protein_Synthesis REP8839 REP8839 MetRS Bacterial Methionyl-tRNA Synthetase (MetRS) REP8839->MetRS Inhibits Met_tRNA Methionyl-tRNA Synthesis MetRS->Met_tRNA Catalyzes Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Essential for Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Inhibition leads to

Caption: Mechanism of action of REP8839.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilution of REP8839 in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Conclusion

REP8839 serves as an excellent model compound for studying the inhibition of aminoacyl-tRNA synthetases in a drug discovery context. Its high potency, selectivity, and well-defined mechanism of action provide a solid foundation for further research and development of this class of antibacterial agents. The protocols and data presented here offer a comprehensive guide for scientists working to characterize and develop novel aaRS inhibitors.

References

Application Notes and Protocols for the Study of Genetic Code Expansion Using Aminoacyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] Their fidelity is paramount to maintaining the integrity of the genetic code. In the field of synthetic biology, engineered aaRS-tRNA pairs, known as orthogonal pairs, are utilized to incorporate non-canonical amino acids (ncAAs) at specific sites in proteins, a technique called genetic code expansion (GCE).[2][3][4] This powerful tool allows for the introduction of novel chemical functionalities into proteins, enabling new avenues of research and therapeutic development.

Inhibitors of aaRSs are invaluable chemical probes for studying the intricacies of protein synthesis and the cellular responses to translational stress. By acutely inhibiting a specific aaRS, researchers can induce a state that mimics amino acid starvation, leading to the accumulation of uncharged tRNAs. This accumulation is a key signal that activates cellular stress response pathways, most notably the Integrated Stress Response (ISR) through the GCN2 kinase.[5][6] Understanding these pathways is crucial for both fundamental biology and the development of therapeutics targeting protein synthesis, including novel antibiotics and anti-cancer agents.[7][8]

While the user's query specified "Aminoacyl tRNA synthetase-IN-4," a specific molecule with this designation is not prominently documented in publicly available scientific literature. Therefore, this document will focus on well-characterized and widely used aaRS inhibitors, Halofuginone and Borrelidin , as exemplary tools for genetic code expansion studies and for probing the cellular consequences of aaRS inhibition. The principles and protocols described herein are broadly applicable to the study of other aaRS inhibitors.

Featured Inhibitors: Halofuginone and Borrelidin

Halofuginone , a derivative of febrifugine, is a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS).[9][10] It acts as a competitive inhibitor by binding to the active site of ProRS, mimicking both proline and the 3'-end of the tRNA.[9]

Borrelidin , a macrolide antibiotic, is a highly specific inhibitor of threonyl-tRNA synthetase (ThrRS).[11] It exhibits non-competitive inhibition with respect to threonine and ATP, binding to a hydrophobic pocket near the active site.[12]

Quantitative Data

The following tables summarize the inhibitory activities of Halofuginone and Borrelidin from various studies.

Table 1: Inhibitory Activity of Halofuginone

Target Enzyme/OrganismAssay TypeIC50 / Ki / MICCell Line / ConditionsReference(s)
Human Prolyl-tRNA Synthetase (ProRS)In vitro aminoacylationKi: 18.3 nMPurified enzyme[13]
Plasmodium falciparum ProRSIn vitro aminoacylationIC50: 11 nMPurified enzyme[14]
Plasmodium falciparum ProRSATP depletion assayIC50: 275 nMPurified enzyme[14]
Human ProRSATP depletion assayIC50: 2.13 µMPurified enzyme[14]
Global Protein SynthesisIn celluloIC50: 22.6 nMKYSE70 cells[15]
Global Protein SynthesisIn celluloIC50: 45.7 nMA549 cells[15]
Plasmodium berghei (liver stage)Cell-basedIC50: 17 nMHuH7 cells[1][13]
Th17 Cell DifferentiationCell-based-Mouse T cells[16]

Table 2: Inhibitory Activity of Borrelidin

Target Enzyme/OrganismAssay TypeIC50 / Ki / MICCell Line / ConditionsReference(s)
E. coli Threonyl-tRNA Synthetase (ThrRS)In vitro aminoacylationKi: 4 nMPurified enzyme[12]
Leishmania donovani ThrRSIn vitro aminoacylationIC50: 0.06 µMRecombinant enzyme[17]
Acute Lymphoblastic Leukemia CellsCell proliferationIC50: 50 ng/mLJurkat and CEM cells[18]
Th17 Cell DifferentiationCell-based-Mouse T cells[16]

Signaling Pathways and Experimental Workflows

// Nodes aa [label="Amino Acid\n(e.g., Proline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tRNA [label="tRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aaRS [label="Aminoacyl-tRNA Synthetase\n(e.g., ProRS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; inhibitor [label="aaRS Inhibitor\n(e.g., Halofuginone)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; charged_tRNA [label="Aminoacyl-tRNA\n(Charged tRNA)", fillcolor="#FBBC05", fontcolor="#202124"]; ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; protein [label="Protein Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; uncharged_tRNA [label="Uncharged tRNA\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; gcn2 [label="GCN2 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; stress [label="Integrated Stress\nResponse (ISR)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges aa -> aaRS; ATP -> aaRS; tRNA -> aaRS; inhibitor -> aaRS [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; aaRS -> charged_tRNA [label="Charging"]; charged_tRNA -> ribosome; ribosome -> protein; aaRS -> uncharged_tRNA [style=dashed, arrowhead=none]; tRNA -> uncharged_tRNA [style=invis]; uncharged_tRNA -> gcn2 [label="Sensing"]; gcn2 -> stress;

{rank=same; aa; ATP; tRNA;} {rank=same; charged_tRNA; uncharged_tRNA;} } .dot Figure 1: Mechanism of aaRS inhibition and induction of the Integrated Stress Response.

// Nodes inhibitor [label="aaRS Inhibitor\n(e.g., Halofuginone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aaRS [label="Prolyl-tRNA Synthetase\n(ProRS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; uncharged_tRNA [label="Accumulation of\nUncharged tRNAPro", fillcolor="#FBBC05", fontcolor="#202124"]; gcn2 [label="GCN2 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eif2a [label="eIF2α", fillcolor="#F1F3F4", fontcolor="#202124"]; p_eif2a [label="p-eIF2α (Ser51)", fillcolor="#F1F3F4", fontcolor="#202124"]; global_translation [label="Global Protein\nSynthesis Inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; atf4 [label="ATF4 mRNA\nTranslation", fillcolor="#34A853", fontcolor="#FFFFFF"]; stress_genes [label="Stress Response\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges inhibitor -> aaRS [arrowhead=tee, color="#EA4335", style=bold]; aaRS -> uncharged_tRNA [label=" Inhibition of\n charging ", style=dashed]; uncharged_tRNA -> gcn2 [label=" Binds and\n activates "]; gcn2 -> eif2a [label=" Phosphorylates "]; eif2a -> p_eif2a [arrowhead=none]; p_eif2a -> global_translation [arrowhead=tee, color="#EA4335", style=bold]; p_eif2a -> atf4; atf4 -> stress_genes; } .dot Figure 2: GCN2 signaling pathway activated by aaRS inhibition.

// Nodes start [label="Start: Select aaRS Inhibitor\nand Target Cells/Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Aminoacylation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic [label="Minimum Inhibitory\nConcentration (MIC) Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_viability [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_synthesis [label="Protein Synthesis Assay\n(e.g., Puromycin-based)", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot for\nISR Markers (p-eIF2α)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro [label="Determine IC50/Ki"]; start -> mic [label="Determine antibacterial\npotency"]; start -> cell_viability [label="Assess cytotoxicity"]; cell_viability -> protein_synthesis [label="Confirm on-target\neffect in cells"]; protein_synthesis -> western_blot [label="Investigate mechanism\nof action"]; in_vitro -> data_analysis; mic -> data_analysis; western_blot -> data_analysis; } .dot Figure 3: General experimental workflow for characterizing aaRS inhibitors.

Experimental Protocols

In Vitro Aminoacylation Assay (Radiolabel-based)

This assay directly measures the enzymatic activity of a specific aaRS and its inhibition by a test compound.[9][19]

Materials:

  • Purified aaRS enzyme (e.g., human ProRS)

  • Cognate tRNA (e.g., total tRNA from a relevant source or purified tRNAPro)

  • Radiolabeled amino acid (e.g., [³H]-Proline)

  • ATP solution (100 mM)

  • Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.6, 10 mM KCl, 20 mM MgCl₂, 1 mM DTT)[20]

  • aaRS inhibitor stock solution (e.g., Halofuginone in DMSO)

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • 5% (w/v) TCA, ice-cold

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, combine:

    • Reaction Buffer

    • ATP (to a final concentration of 10 mM)

    • Radiolabeled amino acid (e.g., [³H]-Proline to a final concentration of 100 µM)

    • Cognate tRNA (to a final concentration of ~3 A₂₆₀ units)[20]

    • Varying concentrations of the aaRS inhibitor (e.g., Halofuginone from 1 nM to 10 µM). Include a "no inhibitor" control (with DMSO vehicle).

  • Enzyme Addition: Add the purified aaRS enzyme to a final concentration of ~1 µM to initiate the reaction.[20]

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by spotting an aliquot (e.g., 45 µL) onto a glass fiber filter and immediately immersing the filter in ice-cold 10% TCA.

  • Washing: Wash the filters three times with ice-cold 5% TCA to remove unincorporated radiolabeled amino acids, followed by a final wash with ethanol.

  • Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.[21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • aaRS inhibitor stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[21]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the inhibitor in CAMHB. A typical starting concentration for a potent inhibitor might be 64 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no inhibitor) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[9]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the metabolic activity and viability of mammalian cells.

MTT Assay Protocol: [22]

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the aaRS inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [4][6]

  • Assay Setup: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Global Protein Synthesis Assay (Puromycin-based)

This assay measures the rate of new protein synthesis by detecting the incorporation of the tRNA analog, puromycin, into nascent polypeptide chains.[23][24]

Materials:

  • Cultured cells

  • aaRS inhibitor

  • Puromycin solution

  • Cell lysis buffer

  • Primary antibody against puromycin

  • Appropriate secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot or immunofluorescence imaging equipment

Procedure (Western Blot Detection):

  • Cell Treatment: Treat cells with the aaRS inhibitor at various concentrations for a defined period.

  • Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.

  • Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the puromycin-labeled proteins. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities to determine the relative rate of protein synthesis in inhibitor-treated cells compared to controls.

Western Blot for GCN2 Pathway Activation

This protocol detects the activation of the ISR by measuring the phosphorylation of eIF2α.[2][11][25]

Materials:

  • Cultured cells

  • aaRS inhibitor

  • Cell lysis buffer with phosphatase inhibitors

  • Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the aaRS inhibitor for various times (e.g., 0, 1, 2, 4, 8 hours). Lyse the cells as described in the puromycin assay protocol, ensuring the lysis buffer contains phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE: Quantify protein concentrations and run the samples on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-eIF2α. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total eIF2α to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities of phospho-eIF2α and normalize to the total eIF2α signal to determine the extent of GCN2 pathway activation.

Conclusion

Aminoacyl-tRNA synthetase inhibitors like Halofuginone and Borrelidin are powerful tools for dissecting the mechanisms of protein synthesis and cellular stress responses. The protocols and data presented in these application notes provide a framework for researchers to utilize these and other aaRS inhibitors in their studies, from initial characterization of inhibitory activity to detailed mechanistic investigations of their effects on cellular pathways. These approaches are fundamental to advancing our understanding of genetic code expansion and for the development of novel therapeutics that target the translational machinery.

References

Troubleshooting & Optimization

troubleshooting Aminoacyl tRNA synthetase-IN-4 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoacyl tRNA synthetase-IN-4.

Troubleshooting Guides

Issue: Precipitate observed in my stock solution or during aqueous dilution.

Question: I dissolved this compound in DMSO to make a stock solution, but I see some precipitate. What should I do?

Answer:

Precipitation of small molecules like this compound can be a common issue. Here are several steps to troubleshoot this problem:

  • Ensure Complete Initial Dissolution:

    • Vortex the stock solution for several minutes.

    • Gentle warming (to 37°C) and sonication can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds. Always check the compound's datasheet for thermal stability information.

  • Lower the Stock Concentration: The requested concentration might be above the solubility limit of the compound in DMSO. Try preparing a stock solution at a lower concentration.

  • Use a Fresh Vial: If the compound has been stored for a while, it might have absorbed moisture, which can affect its solubility. Use a fresh, unopened vial of the compound if available.

Question: My DMSO stock solution of this compound is clear, but a precipitate forms when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). How can I solve this?

Answer:

This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to address this:

  • Decrease the Final Concentration: The final concentration in your aqueous buffer may be too high. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5% in cell-based assays to avoid toxicity), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.

  • Utilize a Co-Solvent: Consider using a water-miscible co-solvent. Prepare a high-concentration stock in DMSO and then perform an intermediate dilution step with a solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.

  • Adjust the pH of the Buffer: The solubility of ionizable compounds can be pH-dependent. If the pKa of this compound is known, adjusting the pH of your buffer away from its pI may improve solubility.

  • Incorporate Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), can help to keep the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical structure (Molecular Formula: C16H9BrClNO2), this compound is predicted to be a hydrophobic molecule. Therefore, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Q2: What is the known solubility of this compound in common solvents?

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations
DMSO25User-determinedClear solution, precipitate, etc.
Ethanol25User-determinedClear solution, precipitate, etc.
PBS (pH 7.4)25User-determinedClear solution, precipitate, etc.

Q3: How should I store my this compound stock solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture to be absorbed by the hygroscopic DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is responsible for attaching the amino acid proline to its corresponding tRNA molecule, a crucial step in protein synthesis. By inhibiting PRS, this compound can disrupt the synthesis of proteins, particularly those rich in proline, such as collagen.

Q5: What signaling pathway is affected by the inhibition of prolyl-tRNA synthetase?

A5: Inhibition of prolyl-tRNA synthetase can lead to an accumulation of uncharged tRNA molecules. This cellular stress is sensed by the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 then regulates the expression of genes involved in amino acid metabolism and stress response.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a method to determine the approximate solubility of this compound in a solvent of interest.

  • Materials:

    • This compound

    • Solvent of interest (e.g., DMSO, ethanol, PBS)

    • Microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

    • Spectrophotometer or HPLC

  • Methodology:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication in short bursts can also be used.

    • Visually inspect the solution for any undissolved particles.

    • If the solution is clear, the compound is soluble at that concentration. You can continue to add small, known volumes of the compound to determine the saturation point.

    • If undissolved particles remain, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

    • Carefully collect the supernatant and measure its concentration using a spectrophotometer (if the compound has a chromophore and a known extinction coefficient) or by HPLC with a standard curve. This concentration represents the solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Stock Solution and Aqueous Dilutions

This protocol describes a general procedure for preparing a stock solution of this compound and making subsequent dilutions into aqueous buffers.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

    • Aqueous buffer (e.g., PBS, cell culture medium)

  • Methodology for Stock Solution:

    • Bring the vial of this compound to room temperature before opening to minimize water condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Methodology for Aqueous Dilution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

    • Mix immediately and thoroughly after each dilution step by gentle vortexing or pipetting.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

GCN2_ATF4_Signaling_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_response Cellular Response Prolyl-tRNA Synthetase\nInhibition Prolyl-tRNA Synthetase Inhibition Uncharged tRNA\nAccumulation Uncharged tRNA Accumulation Prolyl-tRNA Synthetase\nInhibition->Uncharged tRNA\nAccumulation leads to GCN2 GCN2 Uncharged tRNA\nAccumulation->GCN2 activates eIF2a eIF2a GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 promotes translation of Global Translation\nRepression Global Translation Repression eIF2a->Global Translation\nRepression induces Stress Response Gene\nExpression Stress Response Gene Expression ATF4->Stress Response Gene\nExpression upregulates

Caption: GCN2-ATF4 signaling pathway activated by prolyl-tRNA synthetase inhibition.

Troubleshooting_Workflow Start Solubility Issue (Precipitation) Stock_Solution In Stock Solution? Start->Stock_Solution Aqueous_Dilution In Aqueous Dilution? Stock_Solution->Aqueous_Dilution No Troubleshoot_Stock Troubleshoot Stock: - Vortex/Sonicate/Warm - Lower Concentration - Use Fresh Compound Stock_Solution->Troubleshoot_Stock Yes Troubleshoot_Aqueous Troubleshoot Dilution: - Lower Final Concentration - Optimize Co-solvent - Adjust pH - Add Surfactant Aqueous_Dilution->Troubleshoot_Aqueous Yes Resolved Issue Resolved Aqueous_Dilution->Resolved No Troubleshoot_Stock->Resolved Troubleshoot_Aqueous->Resolved

Caption: Logical workflow for troubleshooting solubility issues.

Technical Support Center: Aminoacyl tRNA Synthetase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aminoacyl tRNA synthetase-IN-4 (hereafter referred to as LRS-IN-4) is a hypothetical inhibitor of Leucyl-tRNA Synthetase (LRS) used here for illustrative purposes. The data, protocols, and troubleshooting advice are based on the known pharmacology of LRS inhibitors and general principles of small molecule drug discovery.

This technical support guide is intended for researchers, scientists, and drug development professionals using LRS-IN-4 or similar inhibitors in their experiments. It provides troubleshooting advice and detailed protocols to help identify and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype related to mTOR signaling inhibition (e.g., reduced phosphorylation of S6K), but I was expecting to see an effect on global protein synthesis. Is this an off-target effect?

A1: Not necessarily. This is likely due to the non-canonical function of Leucyl-tRNA Synthetase (LRS). In addition to its primary role in charging tRNA with leucine for protein synthesis, LRS acts as a direct sensor of intracellular leucine levels and is a key activator of the mTORC1 signaling pathway.[1][2][3][4] LRS-IN-4 may be designed to specifically inhibit this leucine-sensing function without affecting the enzyme's catalytic activity.[2] Therefore, observing mTORC1 inhibition is an expected on-target effect related to the non-canonical function of LRS.

Q2: I'm observing significant cytotoxicity at concentrations close to the IC50 for LRS inhibition. What could be the cause?

A2: High cytotoxicity could be due to several factors:

  • On-target toxicity: Complete inhibition of LRS's canonical function (protein synthesis) is expected to be cytotoxic.

  • Potent off-target effects: LRS-IN-4 might be inhibiting other essential proteins, such as kinases, leading to cell death.[5] A broad selectivity profile is a common cause of toxicity.[5]

  • Cell-line specific dependencies: The cell line you are using might be particularly sensitive to the inhibition of the LRS-mTORC1 pathway or have a specific dependency on an off-target of LRS-IN-4.

It is recommended to perform a kinase selectivity screen and a cellular thermal shift assay (CETSA) to identify potential off-targets and confirm target engagement in your cellular model.[5][6]

Q3: The inhibitory effect of LRS-IN-4 in my cell-based assay is much weaker than its biochemical IC50. What should I do?

A3: This discrepancy can be caused by several factors:

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane.

  • Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.

  • High protein binding: The compound might be binding to proteins in the cell culture medium or intracellularly, reducing its free concentration.

  • Compound instability: The compound may be unstable in the cell culture medium.[7]

To troubleshoot this, you can try to measure the intracellular concentration of the compound, use a serum-free medium for a short duration, or test for compound stability under your experimental conditions.[7][8]

Q4: I see a different phenotype with LRS-IN-4 compared to siRNA-mediated knockdown of LRS. Why is that?

A4: This is a strong indication of a potential off-target effect.[9] While siRNA knockdown will reduce the total amount of LRS protein, affecting both its canonical and non-canonical functions, a small molecule inhibitor might:

  • Selectively inhibit one function of LRS over another (e.g., mTORC1 signaling vs. aminoacylation).[2]

  • Inhibit other, unrelated proteins (off-targets) that are not affected by the siRNA.

To confirm this, you should use a structurally unrelated LRS inhibitor and see if it recapitulates the phenotype of LRS-IN-4 or the siRNA knockdown.[9]

Troubleshooting Guide

This guide provides a systematic approach to investigating unexpected results with LRS-IN-4.

Observed Issue Potential Off-Target Cause Recommended Action
High Cellular Toxicity at Low Concentrations The compound may have a potent off-target, such as a critical kinase, that induces a toxic phenotype.1. Perform a broad kinase selectivity screen to identify potential off-target interactions. 2. Conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific.[5] 3. Use a cellular thermal shift assay (CETSA) to confirm engagement of suspected off-targets in cells.[6]
Phenotype Does Not Match LRS Knockdown The observed phenotype is likely due to an off-target effect.1. Validate the phenotype with a structurally distinct LRS inhibitor. 2. Perform a rescue experiment: re-express a resistant mutant of LRS in the knockdown cells and see if the inhibitor's effect is lost. 3. Use chemical proteomics to perform an unbiased identification of the inhibitor's binding partners.[8]
Biochemical vs. Cellular Potency Discrepancy The inhibitor may have poor cell permeability, be subject to efflux, or have different affinities for off-targets in a cellular context.1. Confirm on-target engagement in cells using CETSA.[10] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11] 3. Test for involvement of efflux pumps by co-incubating with known efflux pump inhibitors.[8]
Inconsistent Results Between Experiments The compound may be unstable in solution, leading to a loss of activity over time.1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Assess the stability of the compound in your experimental buffer and media.[7] 3. Avoid repeated freeze-thaw cycles of stock solutions.[7]

Quantitative Data on Off-Target Effects

The following tables present hypothetical but plausible off-target data for LRS-IN-4. This data is for illustrative purposes to guide your experimental design.

Table 1: Kinase Selectivity Profile of LRS-IN-4 (1 µM Screen)

Target % Inhibition at 1 µM Potential Implication
LRS (On-Target) 98% Expected on-target activity
Kinase A85%Potential for off-target effects related to Kinase A signaling
Kinase B62%Moderate potential for off-target effects
Kinase C15%Unlikely to be a significant off-target
400+ Other Kinases<10%Generally selective profile

Table 2: Potency of LRS-IN-4 against On-Target and Key Off-Target

Target Biochemical IC50 (nM) Cellular EC50 (nM) Selectivity (Off-Target/On-Target)
LRS (On-Target) 25 150 -
Kinase A (Off-Target)2501,20010x

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of LRS-IN-4 against a broad panel of kinases to identify potential off-targets. This can be done through commercial services like KINOMEscan® or in-house.[12][13]

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of LRS-IN-4 (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: A typical kinase assay involves the kinase, a specific substrate, and ATP in a buffer solution.

  • Compound Addition: Add LRS-IN-4 at a fixed concentration (e.g., 1 µM) to the assay wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Incubation: Incubate the plates at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity. The detection method will depend on the assay format (e.g., radioactivity, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of LRS-IN-4 to its intended target (LRS) and potential off-targets in an intact cell environment.[6][10][14]

Methodology:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with LRS-IN-4 at various concentrations or a vehicle control (DMSO) for 1-2 hours at 37°C.[6]

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption in a lysis buffer containing protease inhibitors.[6]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LRS (and any suspected off-target protein) at each temperature point by Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of LRS-IN-4 indicates target engagement.[6]

Visualizations

Signaling Pathway

LRS_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Leucine_ext Leucine Leucine_int Intracellular Leucine Leucine_ext->Leucine_int LRS LRS Leucine_int->LRS binds RagD_GTP RagD-GTP LRS->RagD_GTP GAP activity RagD_GDP RagD-GDP mTORC1_active mTORC1 (active) RagD_GDP->mTORC1_active activates RagD_GTP->RagD_GDP LRS_IN_4 LRS-IN-4 LRS_IN_4->LRS inhibits mTORC1_inactive mTORC1 (inactive) S6K S6K mTORC1_active->S6K pS6K p-S6K (Cell Growth, Proliferation) S6K->pS6K

Caption: LRS as a Leucine Sensor in the mTORC1 Signaling Pathway.

Experimental Workflow

Off_Target_Workflow start Unexpected Phenotype Observed with LRS-IN-4 biochem Biochemical Profiling (e.g., Kinome Screen) start->biochem cellular Cellular Target Engagement (e.g., CETSA) start->cellular genetic Genetic Validation (siRNA/CRISPR vs. Inhibitor) start->genetic orthogonal Orthogonal Validation (Structurally Different Inhibitor) start->orthogonal analysis Analyze Data: Identify Potential Off-Targets biochem->analysis cellular->analysis genetic->analysis orthogonal->analysis conclusion_off Conclusion: Phenotype is Off-Target analysis->conclusion_off Discrepancies Found conclusion_on Conclusion: Phenotype is On-Target analysis->conclusion_on Results Correlate

Caption: Workflow for Investigating Potential Off-Target Effects.

Troubleshooting Logic

Troubleshooting_Logic q1 Does phenotype match LRS knockdown? q2 Is cellular EC50 >> biochemical IC50? q1->q2 Yes a1 Likely Off-Target Effect. Perform Kinome Screen. q1->a1 No a2 Check Cell Permeability & Target Engagement (CETSA). q2->a2 Yes a3 Phenotype is likely On-Target. q2->a3 No

Caption: Decision Tree for Troubleshooting Unexpected Results.

References

Aminoacyl tRNA synthetase-IN-4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage conditions of Aminoacyl tRNA synthetase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as Compound 1l) is a potent inhibitor of prolyl-tRNA synthetase from Candida albicans.[1][2] It belongs to a series of quinoline analogues and has demonstrated significant antifungal research potential.[1]

Q2: How should I store the lyophilized powder of this compound upon receipt?

For long-term storage of the lyophilized powder, it is recommended to store the vial at -20°C or -80°C. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage, 4°C is acceptable. The product is typically shipped at room temperature, and this short-term exposure does not compromise its stability.

Q3: What is the recommended procedure for reconstituting this compound?

It is crucial to refer to the Certificate of Analysis (CofA) provided by the supplier for product-specific reconstitution instructions. As a general guideline for small molecule inhibitors:

  • Centrifuge the vial: Before opening, briefly centrifuge the vial at a low speed (e.g., 1,000 x g) for a few seconds to ensure all the lyophilized powder is at the bottom.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation. For aqueous buffers, ensure the final concentration of DMSO is kept low (typically <0.5%) in your experimental setup to avoid cytotoxicity.

  • Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. Vortex gently until the powder is completely dissolved.

Q4: How should I store the reconstituted stock solution?

Once reconstituted, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Q5: What is the stability of this compound in solution?

The stability of this compound in solution can vary depending on the solvent, storage temperature, and pH. It is best practice to use freshly prepared solutions for experiments. If storing reconstituted solutions, follow the guidelines in Q4 and avoid repeated temperature fluctuations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Insufficient solvent volume or inappropriate solvent.- Ensure you have added the correct volume of solvent for your desired concentration.- Gently warm the solution (if the compound's properties allow) or sonicate briefly.- If using an aqueous buffer, consider preparing the initial stock in an organic solvent like DMSO first.
Precipitate forms in the stock solution upon freezing The compound's solubility is lower at colder temperatures.- Before use, allow the aliquot to thaw completely at room temperature.- Gently vortex to ensure the compound is fully redissolved before adding to your experimental setup.
Inconsistent experimental results - Multiple freeze-thaw cycles of the stock solution.- Degradation of the compound in solution.- Use fresh aliquots for each experiment.- Prepare fresh stock solutions more frequently.

Quantitative Data Summary

Parameter Value Reference
IC₅₀ ( C. albicans prolyl-tRNA synthetase) 0.026 µM[1][2]
Molecular Formula C₁₆H₉BrClNO₂[1]
Molecular Weight 362.61 g/mol [1]
CAS Number 342017-94-1[1]

Experimental Protocols

General Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of powder (MW = 362.61 g/mol ):

      • Moles = 0.001 g / 362.61 g/mol = 2.758 x 10⁻⁶ moles

      • Volume (L) = 2.758 x 10⁻⁶ moles / 0.010 mol/L = 2.758 x 10⁻⁴ L = 275.8 µL

    • Carefully add the calculated volume of DMSO to the vial.

    • Gently vortex the vial until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Storage_Workflow This compound Storage Workflow Receipt Receipt of Lyophilized Powder ShortTerm_Powder Short-term Storage (≤ 1 month) Receipt->ShortTerm_Powder Store at 4°C LongTerm_Powder Long-term Storage (> 1 month) Receipt->LongTerm_Powder Store at -20°C or -80°C Reconstitution Reconstitution (e.g., in DMSO) ShortTerm_Powder->Reconstitution LongTerm_Powder->Reconstitution ShortTerm_Solution Short-term Storage of Aliquots (≤ 1 month) Reconstitution->ShortTerm_Solution Store at -20°C LongTerm_Solution Long-term Storage of Aliquots (> 1 month) Reconstitution->LongTerm_Solution Store at -80°C Experiment Use in Experiment ShortTerm_Solution->Experiment LongTerm_Solution->Experiment

Caption: Recommended storage workflow for this compound.

Troubleshooting_Solubility Troubleshooting Solubility Issues Start Compound Not Dissolving Check_Volume Is solvent volume correct? Start->Check_Volume Check_Volume->Start No, adjust volume Check_Solvent Is the solvent appropriate? Check_Volume->Check_Solvent Yes Warm_Sonicate Gently warm or sonicate Check_Solvent->Warm_Sonicate Yes Use_Organic Prepare stock in organic solvent (e.g., DMSO) Check_Solvent->Use_Organic No Success Compound Dissolved Warm_Sonicate->Success Use_Organic->Success

Caption: A logical workflow for resolving solubility problems.

References

Aminoacyl tRNA synthetase-IN-4 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminoacyl-tRNA Synthetase-IN-4

Welcome to the technical support center for Aminoacyl-tRNA Synthetase-IN-4 (aaRS-IN-4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of aaRS-IN-4 in your experiments.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical step in protein synthesis.[1][2] Inhibitors of these enzymes, such as aaRS-IN-4, are valuable tools for studying protein translation and for developing novel therapeutics.[3][4] This guide is designed to help you navigate potential challenges related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Aminoacyl-tRNA Synthetase-IN-4?

A1: Aminoacyl-tRNA Synthetase-IN-4 is a potent and specific inhibitor of a bacterial aminoacyl-tRNA synthetase. It competitively binds to the enzyme's active site, preventing the formation of the aminoacyl-adenylate intermediate, which is the first step in tRNA charging.[5][6] This leads to the inhibition of protein synthesis and subsequent bacterial growth arrest.[3]

Q2: What are the recommended storage and handling conditions for aaRS-IN-4?

A2: For optimal stability, aaRS-IN-4 should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.

Q3: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values?

A3: Inconsistent MIC values can arise from several factors, including variations in bacterial inoculum density, compound stability in the chosen broth medium, and incubation conditions.[3] Ensure you are using a standardized McFarland standard for your inoculum, prepare fresh dilutions of the inhibitor for each experiment, and maintain consistent incubation times and temperatures.[3]

Q4: Can this inhibitor be used in cell-based assays with eukaryotic cells?

A4: aaRS-IN-4 is specifically designed to target a bacterial aaRS. While its cross-reactivity with eukaryotic cytosolic or mitochondrial aaRSs has not been fully characterized, significant inhibitory effects on eukaryotic cells are not expected. However, it is always recommended to perform cytotoxicity assays to confirm the inhibitor's specificity and rule out off-target effects in your specific cell line.

Troubleshooting Guides

Biochemical Assay Issues

Q5: I am observing high variability between my replicate wells in a biochemical assay. What are the potential causes and solutions?

A5: High variability is a common issue in biochemical assays and can stem from several sources.[7]

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when dispensing reagents.[7][8]
Poor Mixing After adding reagents to a well, mix thoroughly by gently pipetting up and down or by using a plate shaker.[9]
Plate Edge Effects Evaporation and temperature fluctuations can be more pronounced in the outer wells of a microplate.[7] To minimize this, fill the outer wells with a buffer or sterile media and do not use them for experimental samples.
Reagent Instability Prepare fresh reagents for each experiment, especially enzyme and substrate solutions. Thaw all components completely and mix gently before use.[8]

Q6: My IC50 value for aaRS-IN-4 is significantly different from the value on the datasheet. Why could this be?

A6: Discrepancies in IC50 values often arise from differences in assay conditions. The potency of an inhibitor can be highly dependent on the concentrations of substrates (ATP and amino acid) in the assay.[10][11]

ParameterImpact on IC50
ATP Concentration If aaRS-IN-4 is competitive with ATP, higher ATP concentrations will lead to a higher apparent IC50 value.
Amino Acid Concentration Similarly, if the inhibitor is competitive with the amino acid, higher amino acid concentrations will increase the IC50.
Enzyme Concentration Using a higher enzyme concentration can lead to faster substrate depletion and may affect the measured IC50.
Incubation Time Longer pre-incubation times of the enzyme with the inhibitor before adding the substrate can result in a lower IC50 for slow-binding inhibitors.

To ensure reproducibility, it is crucial to report all key assay parameters.[10]

Cell-Based Assay Issues

Q7: I am seeing high background signal or no signal in my cell-based assay. What should I check?

A7: Issues with signal in cell-based assays can be complex. A systematic approach to troubleshooting is often necessary.[12]

Potential CauseRecommended Solution
Inactive Reagents Ensure that your reagents, such as luciferase substrates, are stored correctly and are not expired. Use a positive control to verify reagent activity.[13]
Incorrect Instrument Settings For fluorescence or luminescence-based assays, verify that the correct excitation/emission wavelengths and gain settings are being used.[13][14]
Suboptimal Cell Density The number of cells seeded per well can significantly impact the assay window. Perform a cell titration experiment to determine the optimal seeding density.
Contamination Bacterial or mycoplasma contamination can interfere with assay readouts. Regularly test your cell cultures for contamination.[12]

Experimental Protocols

Protocol 1: Biochemical Inhibition Assay for aaRS-IN-4 (Luminescence-based)

This protocol measures the amount of ATP remaining in the reaction, which is inversely proportional to aaRS enzyme activity.

Materials:

  • Aminoacyl-tRNA Synthetase (e.g., Leucyl-tRNA synthetase)

  • Amino Acid (e.g., Leucine)

  • tRNA (cognate to the enzyme)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)

  • aaRS-IN-4

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of aaRS-IN-4 in assay buffer.

  • In a white microplate, add the diluted aaRS-IN-4 or vehicle control (e.g., DMSO).

  • Add the aminoacyl-tRNA synthetase to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Prepare a substrate mix containing the amino acid, tRNA, and ATP in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Equilibrate the plate to room temperature.

  • Add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Bacterial Growth Inhibition Assay

This protocol determines the effect of aaRS-IN-4 on bacterial cell proliferation.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • aaRS-IN-4

  • Cell viability reagent (e.g., resazurin-based)

  • Sterile 96-well plates

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase.

  • Adjust the bacterial culture to a standardized density (e.g., 0.5 McFarland standard).

  • Prepare a serial dilution of aaRS-IN-4 in the growth medium.

  • Add the diluted aaRS-IN-4 or vehicle control to the wells of a 96-well plate.

  • Add the diluted bacterial suspension to each well.

  • Include a growth control (bacteria with no inhibitor) and a sterility control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Add the cell viability reagent to all wells and incubate for the time recommended by the manufacturer.

  • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percent growth inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Preparation plate_setup Plate Setup & Compound Addition reagent_prep->plate_setup cell_prep Cell Culture & Inoculum Prep cell_prep->plate_setup incubation Incubation plate_setup->incubation signal_detection Signal Detection (Luminescence/Absorbance) incubation->signal_detection data_proc Data Processing & IC50 Calculation signal_detection->data_proc

Caption: General experimental workflow for inhibitor screening.

troubleshooting_flow start High Variability Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting is_pipetting_ok Pipetting OK? check_pipetting->is_pipetting_ok is_pipetting_ok->check_pipetting No check_mixing Ensure Thorough Mixing in Wells is_pipetting_ok->check_mixing Yes is_mixing_ok Mixing OK? check_mixing->is_mixing_ok is_mixing_ok->check_mixing No check_reagents Prepare Fresh Reagents is_mixing_ok->check_reagents Yes is_reagents_ok Reagents OK? check_reagents->is_reagents_ok is_reagents_ok->check_reagents No check_edge_effects Implement Plate Map to Avoid Edge Effects is_reagents_ok->check_edge_effects Yes end_point Variability Reduced check_edge_effects->end_point

Caption: Troubleshooting logic for high assay variability.

pathway_diagram cluster_pathway Protein Synthesis Pathway AminoAcid Amino Acid + ATP aaRS Aminoacyl-tRNA Synthetase (aaRS) AminoAcid->aaRS Aminoacyl_tRNA Aminoacyl-tRNA aaRS->Aminoacyl_tRNA  tRNA tRNA tRNA Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor aaRS-IN-4 Inhibitor->aaRS

Caption: Inhibition of the protein synthesis pathway by aaRS-IN-4.

References

controlling for artifacts with Aminoacyl tRNA synthetase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminoacyl tRNA synthetase-IN-4 (ARS-IN-4). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively and controlling for potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also referred to as Compound 1l) is a potent inhibitor of the fungal enzyme prolyl-tRNA synthetase (ProRS).[1][2] Its primary and specific target is the ProRS of Candida albicans, a common fungal pathogen.[1][2]

Q2: What is the mechanism of action of this compound?

ARS-IN-4 is a quinoline analogue that inhibits the enzymatic activity of prolyl-tRNA synthetase.[1][2] ProRS is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[3][4][5] By inhibiting this enzyme, ARS-IN-4 effectively halts protein production in C. albicans, leading to the cessation of growth and cell death.

Q3: What are the primary applications of this compound?

The primary application of ARS-IN-4 is in antifungal research, specifically targeting Candida albicans.[1][2] It can be used in a variety of experimental settings, including:

  • Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against different strains of C. albicans.

  • Mechanism of Action Studies: To investigate the downstream cellular effects of ProRS inhibition in fungi.

  • Drug Discovery: As a lead compound for the development of novel antifungal agents.

Q4: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C16H9BrClNO2
Molecular Weight 362.61 g/mol
CAS Number 342017-94-1
Appearance Crystalline solid
Solubility Soluble in organic solvents such as DMSO and ethanol.[6][7][8] Quinoline compounds are generally slightly soluble in cold water but more soluble in hot water.[9]

Q5: How should I prepare and store stock solutions of this compound?

For biological assays, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO.[6] Store the stock solution at -20°C or -80°C for long-term stability. For immediate use, the compound can be stored at room temperature in a dry, dark place.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no antifungal activity Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation.Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.Verify the calibration of your balance. Use calibrated pipettes for dilutions.
Resistant Fungal Strain: The C. albicans strain being used may have inherent or acquired resistance to the inhibitor.Use a known susceptible control strain. Consider sequencing the ProRS gene of the resistant strain to check for mutations.
Precipitation of the compound in aqueous media Low Aqueous Solubility: Quinoline-based compounds can have limited solubility in aqueous buffers.[6][9]Use a Co-solvent: Prepare the final dilution in media containing a small percentage of DMSO (typically ≤1%).pH Adjustment: For quinoline compounds, which are often basic, lowering the pH of the buffer can sometimes improve solubility.[6]
"DMSO Shock": Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.
Observed off-target effects or cellular toxicity not related to ProRS inhibition High Inhibitor Concentration: At concentrations significantly above the IC50, the inhibitor may bind to other cellular targets.Perform a dose-response experiment to determine the optimal concentration that inhibits ProRS without causing significant off-target effects.
Quinoline-related Artifacts: The quinoline scaffold itself can sometimes have biological activities independent of the intended target.Include a control compound with a similar quinoline scaffold but known to be inactive against ProRS, if available.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare ARS-IN-4 Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Fungal Inoculum: Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C. Dilute the culture in RPMI-1640 to a final concentration of 1-5 x 10^3 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the ARS-IN-4 stock solution in RPMI-1640 medium. The final concentrations should typically range from 0.01 µM to 10 µM. Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted inhibitor.

  • Controls:

    • Growth Control: Wells with fungal inoculum and media containing the same concentration of DMSO as the experimental wells, but no inhibitor.

    • Sterility Control: Wells with media only.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth (typically ≥50%) compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prolyl-tRNA Synthetase Inhibition

Inhibition of ProRS leads to an accumulation of uncharged tRNAPro, which can trigger downstream cellular stress responses. In mammalian cells, this is known to activate the GCN2-ATF4 pathway. While the homologous pathway in C. albicans is the likely downstream effector, further research is needed for definitive confirmation.

ProRS_Inhibition_Pathway ARS_IN_4 Aminoacyl tRNA synthetase-IN-4 ProRS Prolyl-tRNA Synthetase (ProRS) ARS_IN_4->ProRS Inhibits Charged_tRNA Prolyl-tRNAPro ProRS->Charged_tRNA Catalyzes Uncharged_tRNA Accumulation of uncharged tRNAPro ProRS->Uncharged_tRNA Proline_tRNA Proline + tRNAPro Proline_tRNA->ProRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis GCN2 GCN2 Kinase (Homologue) Uncharged_tRNA->GCN2 Activates ATF4 ATF4 Transcription Factor (Homologue) GCN2->ATF4 Phosphorylates Stress_Response Stress Response Genes ATF4->Stress_Response Induces Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis Protein_Synthesis->Cell_Growth_Inhibition Stress_Response->Cell_Growth_Inhibition

Caption: Putative signaling pathway of ProRS inhibition in C. albicans.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_inhibitor Prepare ARS-IN-4 Stock Solution (in DMSO) start->prep_inhibitor prep_inoculum Prepare C. albicans Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of ARS-IN-4 in 96-well plate prep_inhibitor->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Add Growth and Sterility Controls add_inoculum->add_controls incubate Incubate at 35°C for 24-48h add_controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of ARS-IN-4 against C. albicans.

References

refining Aminoacyl tRNA synthetase-IN-4 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of Aminoacyl-tRNA Synthetase-IN-4 (ARS-IN-4) in experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aminoacyl-tRNA Synthetase-IN-4?

A1: Aminoacyl-tRNA Synthetase-IN-4 is a potent and selective inhibitor of a specific aminoacyl-tRNA synthetase (aaRS). These enzymes are crucial for protein synthesis, as they catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[1][2][3] This process, known as aminoacylation or tRNA charging, is the first step in protein translation.[3] By inhibiting a specific aaRS, ARS-IN-4 prevents the formation of the corresponding aminoacyl-tRNA, leading to a depletion of the charged tRNA pool. This ultimately stalls ribosome-mediated protein synthesis, resulting in the attenuation of cell growth and proliferation.[4]

Q2: How should I store and handle ARS-IN-4?

A2: For optimal stability, ARS-IN-4 should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5] Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.

Q3: What is the recommended working concentration for ARS-IN-4?

A3: The optimal working concentration of ARS-IN-4 is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type.[5] As a starting point, a concentration range of 10 nM to 10 µM can be tested. Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated samples) to account for any solvent effects.[5]

Q4: Can ARS-IN-4 be used in animal models?

A4: The suitability of ARS-IN-4 for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Researchers should consult any available preclinical data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and toxicity.

Troubleshooting Guide

Encountering issues during your experiments with ARS-IN-4? This guide addresses common problems and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
High Cell Toxicity or Off-Target Effects Inhibitor concentration is too high.Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the expected IC50 value.[5]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[5] Run a solvent-only control.
The compound has degraded or is impure.Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]
Lack of Efficacy or Inconsistent Results Inhibitor is not active.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm the inhibitor's activity in a cell-free enzymatic assay if possible.
The inhibitor is not cell-permeable.Verify from any available literature or manufacturer's data that the inhibitor can cross the cell membrane.
Incorrect timing of inhibitor addition.Optimize the timing of ARS-IN-4 treatment based on your experimental design (e.g., pre-treatment vs. co-treatment with another agent).
High variability in measurements between replicates.Ensure precise and consistent sample handling and processing. Validate any analytical methods for linearity, precision, and accuracy.
Precipitate Formation in Media Poor solubility of the compound.Ensure the stock solution is fully dissolved before diluting it in the cell culture medium. Avoid preparing working solutions at concentrations that exceed the compound's aqueous solubility.
Interaction with media components.Test the stability and solubility of ARS-IN-4 in different types of cell culture media. The presence of serum proteins can sometimes help to stabilize small molecules.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of ARS-IN-4 on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of ARS-IN-4 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ARS-IN-4 (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Sample Data Table:

ARS-IN-4 Concentration (µM)Average Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25100
0.011.2297.6
0.11.0584.0
10.6350.4
100.1512.0
1000.054.0
Western Blot Analysis of Protein Synthesis Inhibition

This protocol can be used to assess the effect of ARS-IN-4 on global protein synthesis by measuring the incorporation of puromycin.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of ARS-IN-4 for the desired duration (e.g., 2, 6, 12 hours).

  • Puromycin Pulse: 15 minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against puromycin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Sample Data Table:

ARS-IN-4 Concentration (µM)Puromycin Signal (Arbitrary Units)β-actin Signal (Arbitrary Units)Normalized Puromycin Signal
0 (Vehicle)15,00016,5000.91
0.112,50016,2000.77
16,00016,8000.36
101,50016,3000.09

Visualizations

Aminoacyl_tRNA_Synthetase_Inhibition cluster_0 Cellular Environment AA Amino Acid aaRS Aminoacyl-tRNA Synthetase (aaRS) AA->aaRS binds ATP ATP ATP->aaRS binds charged_tRNA Aminoacyl-tRNA (charged tRNA) aaRS->charged_tRNA catalyzes tRNA uncharged tRNA tRNA->aaRS binds ribosome Ribosome charged_tRNA->ribosome protein Protein Synthesis ribosome->protein ars_in_4 ARS-IN-4 ars_in_4->aaRS inhibits

Caption: Mechanism of action of ARS-IN-4.

Troubleshooting_Workflow start Experiment Fails (e.g., high toxicity, no effect) check_conc Is the inhibitor concentration optimized? start->check_conc dose_response Perform dose-response and viability assays check_conc->dose_response No check_storage Are stock solutions and handling correct? check_conc->check_storage Yes success Re-run Experiment dose_response->success fresh_stock Prepare fresh stock solutions check_storage->fresh_stock No check_controls Are controls (vehicle, positive) included? check_storage->check_controls Yes fresh_stock->success add_controls Include proper controls check_controls->add_controls No check_permeability Is the compound cell-permeable? check_controls->check_permeability Yes add_controls->success lit_review Consult literature or manufacturer data check_permeability->lit_review Unsure check_permeability->success Yes lit_review->success

Caption: A workflow for troubleshooting common experimental issues.

Experimental_Workflow prep_stock 1. Prepare ARS-IN-4 Stock Solution (in DMSO) treatment 4. Treat Cells with ARS-IN-4 (and controls) prep_stock->treatment seed_cells 2. Seed Cells in Appropriate Culture Vessel cell_adhesion 3. Allow Cells to Adhere (24 hours) seed_cells->cell_adhesion cell_adhesion->treatment incubation 5. Incubate for Desired Time Period treatment->incubation endpoint_assay 6. Perform Endpoint Assay incubation->endpoint_assay viability e.g., Cell Viability (MTT) endpoint_assay->viability western e.g., Western Blot endpoint_assay->western analysis 7. Data Analysis endpoint_assay->analysis

Caption: General experimental workflow for testing ARS-IN-4.

References

Validation & Comparative

validating the inhibitory effect of Aminoacyl tRNA synthetase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a crucial role in protein biosynthesis by catalyzing the attachment of the correct amino acid to its cognate tRNA. This pivotal function in translating the genetic code makes them attractive targets for the development of novel therapeutics, including antibiotics and agents for various human diseases. This guide provides an objective comparison of prominent aaRS inhibitors, supported by experimental data, to assist researchers in their drug discovery and development endeavors.

Comparison of Aminoacyl-tRNA Synthetase Inhibitors

The following table summarizes the characteristics of three well-studied aaRS inhibitors, providing a comparative overview of their targets, mechanisms of action, and inhibitory potency.

InhibitorTarget aaRSMechanism of ActionOrganism/Enzyme SourceReported IC50/Ki Value
Mupirocin Isoleucyl-tRNA Synthetase (IleRS)Competitively inhibits the formation of the isoleucyl-adenylate intermediate.[1][2]Staphylococcus aureusMIC: 0.01-0.25 mg/L[1]
Streptococcus (sensitive strains)MIC: 0.06-0.5 mg/L[1]
Borrelidin Threonyl-tRNA Synthetase (ThrRS)Potent inhibitor of both the synthetic and editing sites of ThrRS. It is a noncompetitive inhibitor with respect to threonine and ATP.[3][4]Acute Lymphoblastic Leukemia (ALL) cell linesIC50: 50 ng/ml[5]
Leishmania donovani (rLdThrRS)IC50: 0.06 µM[3]
Halofuginone Prolyl-tRNA Synthetase (ProRS)Competitively inhibits the prolyl-tRNA synthetase activity of glutamyl-prolyl-tRNA synthetase (EPRS).[6]Plasmodium falciparum (PfProRS)IC50: 11 nM[7][8]
Homo sapiens (HsProRS)IC50: 2.13 µM[7][8]
Recombinant Human EPRSKi: 18.3 nM[6]

Experimental Protocols

Aminoacyl-tRNA Synthetase Inhibition Assay

This assay is fundamental for determining the inhibitory activity of a compound against a specific aaRS.

Principle: The enzymatic activity of aaRS is measured by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA. A reduction in the formation of radiolabeled aminoacyl-tRNA in the presence of an inhibitor signifies its inhibitory effect.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, ATP, the specific cognate tRNA, and the radiolabeled amino acid.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. A control reaction without any inhibitor must be included.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the purified aaRS enzyme. Incubate the mixture at a constant temperature (e.g., 37°C) for a predetermined period.

  • Reaction Termination and Precipitation: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA). This will also precipitate the tRNA and any attached aminoacyl-tRNA.

  • Filtration and Washing: Filter the precipitate through glass fiber filters. Wash the filters with cold TCA and ethanol to remove any unincorporated radiolabeled amino acid.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Another common method is a spectrophotometric assay where the release of pyrophosphate (PPi) or AMP during the aminoacylation reaction is coupled to a secondary enzymatic reaction that results in a measurable change in absorbance.[10][11]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the aminoacyl-tRNA synthetase signaling pathway and a typical experimental workflow.

Aminoacyl_tRNA_Synthetase_Pathway cluster_reaction Aminoacylation Reaction cluster_inhibition Inhibition AA Amino Acid aaRS Aminoacyl-tRNA Synthetase AA->aaRS ATP ATP ATP->aaRS tRNA tRNA AA_AMP Aminoacyl-AMP Intermediate tRNA->AA_AMP aaRS->AA_AMP Step 1 PPi PPi aaRS->PPi aa_tRNA Aminoacyl-tRNA (Charged tRNA) AA_AMP->aa_tRNA Step 2 AMP AMP aa_tRNA->AMP Ribosome Ribosome for Protein Synthesis aa_tRNA->Ribosome Inhibitor aaRS Inhibitor Inhibitor->aaRS

Caption: Aminoacyl-tRNA Synthetase (aaRS) pathway and inhibition.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, ATP, tRNA, Radiolabeled Amino Acid) start->prep add_inhibitor Add Test Inhibitor (Varying Concentrations) prep->add_inhibitor add_enzyme Add aaRS Enzyme to Initiate Reaction add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (e.g., with TCA) incubate->terminate filter Filter and Wash Precipitate terminate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for an aaRS inhibition assay.

References

A Comparative Guide to Aminoacyl-tRNA Synthetase Inhibitors: Mupirocin, Tavaborole, and Halofuginone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three well-characterized aminoacyl-tRNA synthetase (aaRS) inhibitors: Mupirocin, Tavaborole, and Halofuginone. These compounds, while all targeting the essential process of protein synthesis, exhibit distinct specificities and mechanisms of action. This document outlines their quantitative performance, selectivity, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in infectious diseases, oncology, and drug discovery.

Introduction to Aminoacyl-tRNA Synthetases as Drug Targets

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1][2] Their universal importance and the structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of antimicrobial agents.[1] Inhibition of an aaRS leads to a depletion of charged tRNAs, stalling protein synthesis and ultimately inhibiting cell growth or leading to cell death.[1][3]

Comparative Analysis of Inhibitors

This guide focuses on three prominent aaRS inhibitors:

  • Mupirocin: A natural product antibiotic that selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS).[3][4]

  • Tavaborole (AN2690): A synthetic oxaborole antifungal agent that targets fungal leucyl-tRNA synthetase (LeuRS).[5][6]

  • Halofuginone: A derivative of a natural alkaloid that inhibits prolyl-tRNA synthetase (ProRS) in both eukaryotes and apicomplexan parasites.[7]

Quantitative Performance and Selectivity

The following table summarizes the inhibitory potency and selectivity of Mupirocin, Tavaborole, and Halofuginone against their respective target enzymes and organisms.

InhibitorTarget Enzyme (Organism)Potency (IC50 / Ki)Selectivity
Mupirocin Isoleucyl-tRNA Synthetase (Staphylococcus aureus)MIC: ≤ 0.5 µg/mL[8]Highly selective for bacterial IleRS over human IleRS.[1]
Tavaborole Leucyl-tRNA Synthetase (Saccharomyces cerevisiae)Not specified in provided resultsSelective for fungal LeuRS.[5]
Halofuginone Prolyl-tRNA Synthetase (Plasmodium falciparum)IC50: 11 nM[9]~182-fold selective for P. falciparum ProRS over human ProRS (IC50: 2.13 µM)[9]
Prolyl-tRNA Synthetase (Human)Ki: 18.3 nM[10]

Mechanism of Action

While all three inhibitors disrupt protein synthesis by targeting an aaRS, their specific mechanisms of action differ:

  • Mupirocin: Acts as a competitive inhibitor of isoleucine, binding to the bacterial IleRS active site and preventing the formation of isoleucyl-adenylate.[3][11]

  • Tavaborole: Uniquely traps the tRNA in the editing site of the fungal LeuRS, forming a stable adduct with the terminal adenosine of the tRNA. This prevents the release of the tRNA and inhibits the overall catalytic cycle.[12][13]

  • Halofuginone: Competes with proline for binding to the active site of ProRS.[10]

Experimental Protocols

A generalized protocol for determining the inhibitory activity of a compound against an aminoacyl-tRNA synthetase is outlined below. This protocol is based on common methodologies used in the characterization of aaRS inhibitors.[10][14]

Aminoacyl-tRNA Synthetase Inhibition Assay (Radiolabel Incorporation Method)

1. Materials and Reagents:

  • Purified recombinant aminoacyl-tRNA synthetase (e.g., IleRS, LeuRS, or ProRS).
  • Cognate tRNA.
  • Radiolabeled amino acid (e.g., [3H]-isoleucine, [14C]-leucine, [3H]-proline).
  • ATP.
  • Magnesium chloride (MgCl2).
  • Buffer (e.g., Tris-HCl or HEPES).
  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
  • Trichloroacetic acid (TCA).
  • Glass fiber filters.
  • Scintillation cocktail and scintillation counter.

2. Assay Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, MgCl2, radiolabeled amino acid, and cognate tRNA.
  • Add the inhibitor compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
  • Initiate the reaction by adding the purified aaRS enzyme.
  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
  • Stop the reaction by adding cold TCA to precipitate the macromolecules, including the charged tRNA.
  • Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled aminoacyl-tRNA.
  • Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
  • Place the filters in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.
  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Impact of aaRS Inhibition

Signaling Pathway

The inhibition of an aminoacyl-tRNA synthetase triggers a cascade of cellular events, primarily due to the accumulation of uncharged tRNA. This diagram illustrates the general downstream consequences in a bacterial cell.

Signaling_Pathway cluster_0 inhibitor aaRS Inhibitor (e.g., Mupirocin) aaRS Aminoacyl-tRNA Synthetase inhibitor->aaRS Inhibits aminoacylation Aminoacylation (tRNA charging) uncharged_tRNA Accumulation of Uncharged tRNA ribosome Ribosome uncharged_tRNA->ribosome Binds to stringent_response Stringent Response (ppGpp synthesis) uncharged_tRNA->stringent_response Activates protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to growth_arrest Bacterial Growth Arrest / Cell Death protein_synthesis->growth_arrest stringent_response->growth_arrest

Caption: Consequences of aminoacyl-tRNA synthetase inhibition in bacteria.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing novel aminoacyl-tRNA synthetase inhibitors.

Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (Primary Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Selectivity Assay (vs. Human aaRS) dose_response->selectivity moa Mechanism of Action Studies (e.g., Kinetics) dose_response->moa cell_based Cell-Based Assays (MIC Determination) selectivity->cell_based moa->cell_based lead_opt Lead Optimization cell_based->lead_opt

References

A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors: Mupirocin vs. Thiomarinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, aminoacyl-tRNA synthetases (aaRSs) represent a class of clinically validated and promising targets. These essential enzymes are responsible for the crucial first step in protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. Inhibition of this process leads to a halt in protein production and subsequent bacterial cell death.[1][2] Mupirocin, a topical antibiotic widely used for treating skin infections, is a well-established inhibitor of isoleucyl-tRNA synthetase (IleRS).[2][3] This guide provides a comparative analysis of mupirocin and a potent, naturally derived IleRS inhibitor, thiomarinol A. While specific public data for "Aminoacyl tRNA synthetase-IN-4" is unavailable, thiomarinol A serves as a well-characterized and potent comparator, offering valuable insights into the potential of novel IleRS inhibitors.

Mechanism of Action: Targeting a Key Step in Protein Synthesis

Both mupirocin and thiomarinol A target the same essential enzyme, isoleucyl-tRNA synthetase (IleRS), but exhibit differences in their binding affinity.[2][4] IleRS catalyzes the formation of isoleucyl-tRNA in a two-step reaction. First, isoleucine and ATP bind to the enzyme to form an isoleucyl-adenylate intermediate. Subsequently, the activated isoleucine is transferred to its cognate tRNA. By inhibiting IleRS, these compounds prevent the incorporation of isoleucine into newly synthesized proteins, leading to bacterial growth inhibition.[3][5]

Mupirocin, a natural product derived from Pseudomonas fluorescens, binds reversibly to the active site of bacterial IleRS, competing with isoleucine and ATP.[2][5] Thiomarinol A, a hybrid natural product, also targets IleRS but demonstrates significantly tighter binding.[4]

Comparative Efficacy: A Look at the In Vitro Data

Quantitative data highlights the superior potency of thiomarinol A in inhibiting both the IleRS enzyme and bacterial growth compared to mupirocin.

InhibitorTarget EnzymeOrganismEfficacy (Ki)Reference
MupirocinIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus1 nM[6]
Thiomarinol AIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus (MRSA)Picomolar[4]

Table 1: Comparative Enzymatic Inhibition. The inhibitory constant (Ki) indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and greater potency.

InhibitorOrganismMIC (μM)Reference
MupirocinStaphylococcus aureus (Mupirocin-sensitive MRSA COL)>8000 (for high-level resistant strain)[4]
Thiomarinol AStaphylococcus aureus (Mupirocin-sensitive MRSA COL)0.002[4]
Thiomarinol AStaphylococcus aureus (High-level mupirocin-resistant MRSA BAA-1556)0.5[4]

Table 2: Comparative Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Thiomarinol A not only shows greater potency against mupirocin-sensitive strains but also retains significant activity against strains with high-level mupirocin resistance.[4]

Signaling Pathways and Experimental Workflows

The inhibition of isoleucyl-tRNA synthetase triggers a cascade of downstream cellular events, ultimately leading to the cessation of bacterial growth.

Inhibition_Pathway cluster_aaRS Aminoacyl-tRNA Synthesis cluster_Inhibitors Inhibitors cluster_Downstream Cellular Response Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile-AMP Isoleucyl-AMP (Intermediate) IleRS->Ile-AMP Ile-tRNA_Ile Isoleucyl-tRNA(Ile) (Charged tRNA) Ile-AMP->Ile-tRNA_Ile tRNA_Ile tRNA(Ile) tRNA_Ile->Ile-AMP Protein_Synthesis Protein Synthesis Ile-tRNA_Ile->Protein_Synthesis Mupirocin Mupirocin Mupirocin->IleRS Inhibits Thiomarinol Thiomarinol A Thiomarinol->IleRS Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of IleRS inhibitors like mupirocin and thiomarinol A.

The evaluation of these inhibitors often follows a standardized experimental workflow to determine their efficacy.

Experimental_Workflow Compound Test Compound (e.g., Thiomarinol A, Mupirocin) Enzyme_Assay Enzymatic Assay (Ki determination) Compound->Enzyme_Assay MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay In_Vivo In Vivo Efficacy Models (e.g., mouse infection model) MIC_Assay->In_Vivo Bacterial_Strains Panel of Bacterial Strains (including resistant strains) Bacterial_Strains->MIC_Assay Toxicity Cytotoxicity Assays In_Vivo->Toxicity

Caption: Logical workflow for the evaluation of new antibiotic candidates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of IleRS inhibitors.

Determination of Inhibitory Constant (Ki)

The Ki value, representing the binding affinity of an inhibitor to its target enzyme, is often determined through kinetic assays.

  • Enzyme Purification: Recombinant IleRS from the target organism (e.g., S. aureus) is overexpressed and purified.

  • Aminoacylation Assay: The enzymatic activity of IleRS is measured by monitoring the attachment of a radiolabeled amino acid (e.g., [³H]-isoleucine) to its cognate tRNA.

  • Kinetic Measurements: The assay is performed with varying concentrations of the inhibitor and substrates (isoleucine, ATP, and tRNA).

  • Data Analysis: The reaction rates are measured, and the data is fitted to enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The comparison between the established antibiotic mupirocin and the potent inhibitor thiomarinol A highlights the ongoing potential of targeting isoleucyl-tRNA synthetase for the development of new antibacterial agents. While mupirocin remains an effective topical treatment, the emergence of resistance necessitates the discovery of novel compounds.[7][8] Thiomarinol A demonstrates significantly higher potency and, critically, retains activity against mupirocin-resistant strains, showcasing a promising avenue for future research and development in the fight against antibiotic resistance.[4] The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

A Comparative Guide: Aminoacyl tRNA Synthetase-IN-4 vs. Borrelidin in Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and therapeutic development, aminoacyl-tRNA synthetases (aaRSs) have emerged as critical targets. These essential enzymes are responsible for the faithful translation of the genetic code, making their inhibition a promising strategy for combating pathogens and exploring new therapeutic avenues. This guide provides an objective comparison of two notable aminoacyl-tRNA synthetase inhibitors: Aminoacyl tRNA synthetase-IN-4, a targeted antifungal agent, and Borrelidin, a natural product with broad biological activities.

At a Glance: Key Differences

FeatureThis compoundBorrelidin
Primary Target Candida albicans Prolyl-tRNA Synthetase (ProRS)Threonyl-tRNA Synthetase (ThrRS)
Chemical Class Quinoline derivativeMacrolide polyketide
Known Specificity Fungal ProRSBroad-spectrum (bacterial, fungal, protozoan, and human ThrRS)
Mechanism of Action Likely competitive or mixed-type inhibitor of ProRSNon-competitive inhibitor of ThrRS

Quantitative Performance Data

The following table summarizes the available quantitative data on the inhibitory performance of this compound and Borrelidin against their respective primary targets and other enzymes.

InhibitorTarget EnzymeOrganism/Cell LineIC50Citation
This compound Prolyl-tRNA Synthetase (ProRS)Candida albicans0.026 µM[1]
Borrelidin Threonyl-tRNA Synthetase (ThrRS)Plasmodium falciparum0.97 nM[2]
Threonyl-tRNA Synthetase (ThrRS)Rat Aorta (Angiogenesis)0.8 nM[3]
Cell ProliferationAcute Lymphoblastic Leukemia (ALL) cell lines50 ng/mL[4]

Mechanism of Action and Specificity

This compound: A Focused Antifungal Approach
Borrelidin: A Broad-Spectrum Natural Product

Borrelidin is a macrolide natural product that exhibits a broad range of biological activities, including antibacterial, antifungal, antimalarial, and anti-angiogenic effects[2][3][4]. Its primary molecular target is threonyl-tRNA synthetase (ThrRS)[2][4]. Borrelidin acts as a non-competitive inhibitor with respect to both threonine and ATP, the substrates of ThrRS[2]. X-ray crystallography studies have revealed that borrelidin binds to a hydrophobic pocket adjacent to the active site of ThrRS, inducing a conformational change that prevents the binding of tRNA and the release of the aminoacyl-adenylate intermediate[8]. This allosteric mode of inhibition contributes to its high potency. However, a significant drawback of borrelidin is its lack of specificity, as it inhibits both prokaryotic and eukaryotic ThrRS, leading to toxicity in human cells[2]. This has spurred research into developing borrelidin analogs with improved selectivity for pathogen-specific ThrRS[9].

Signaling and Experimental Workflows

To visualize the underlying biological processes and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Aminoacylation Pathway Amino Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase Amino Acid->aaRS ATP ATP ATP->aaRS Aminoacyl-AMP Aminoacyl-AMP aaRS->Aminoacyl-AMP PPi Aminoacyl-tRNA Aminoacyl-tRNA aaRS->Aminoacyl-tRNA AMP Aminoacyl-AMP->aaRS tRNA tRNA tRNA->aaRS Protein Synthesis Protein Synthesis Aminoacyl-tRNA->Protein Synthesis

Caption: General aminoacylation signaling pathway.

cluster_1 Inhibitor Action Inhibitor This compound or Borrelidin aaRS ProRS or ThrRS Inhibitor->aaRS Inhibition Inhibition aaRS->Inhibition Protein Synthesis Arrest Protein Synthesis Arrest Inhibition->Protein Synthesis Arrest cluster_2 Enzyme Inhibition Assay Workflow Enzyme Purified aaRS Reaction Mix Reaction Mix Enzyme->Reaction Mix Substrates Amino Acid, ATP, tRNA Substrates->Reaction Mix Inhibitor Inhibitor Inhibitor->Reaction Mix Incubation Incubation Reaction Mix->Incubation Detection Measure Product Formation (e.g., Radiolabel incorporation, PPi detection) Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

References

A Comparative Guide to the Genetic Validation of Aminoacyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of representative Aminoacyl-tRNA Synthetase (aaRS) inhibitors, focusing on the genetic validation of their targets. Given the limited specific public information on "Aminoacyl tRNA synthetase-IN-4," this document utilizes well-characterized inhibitors—Mupirocin, Tavaborole, and Halofuginone—as exemplars to illustrate the principles of target validation and comparative efficacy.

Introduction to Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] The inhibition of this process disrupts protein synthesis, leading to bacteriostatic or bactericidal effects in pathogens and anti-proliferative or anti-inflammatory effects in eukaryotic cells. The significant structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors.[2]

This guide will delve into the experimental data and methodologies used to validate the targets of three distinct aaRS inhibitors:

  • Mupirocin: An inhibitor of isoleucyl-tRNA synthetase (IleRS), primarily used as a topical antibiotic against Gram-positive bacteria.[3]

  • Tavaborole: A benzoxaborole antifungal that inhibits leucyl-tRNA synthetase (LeuRS), approved for the treatment of onychomycosis.[4]

  • Halofuginone: An inhibitor of prolyl-tRNA synthetase (ProRS) with antiprotozoal, anti-inflammatory, and anti-fibrotic properties.[5]

Quantitative Performance Comparison

The following tables summarize key quantitative data for the selected aaRS inhibitors and their comparators, providing a basis for evaluating their relative potency and efficacy.

Table 1: In Vitro Potency of Isoleucyl-tRNA Synthetase Inhibitors

InhibitorTarget EnzymeOrganismKi (inhibition constant)IC50 (half-maximal inhibitory concentration)Reference(s)
MupirocinIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus-Low nM range[3]
Thiomarinol AIsoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureus (MRSA)Picomolar range-[6][7]
IleRS-IN-1Isoleucyl-tRNA Synthetase (IleRS)Bacterial-High nM range[1]

Table 2: Antimicrobial/Antifungal Efficacy of aaRS Inhibitors

InhibitorTarget Organism(s)MIC (Minimum Inhibitory Concentration)Fold Improvement (vs. Comparator)Reference(s)
MupirocinStaphylococcus aureus (MRSA)0.25 - 0.52 µM-[8]
Thiomarinol AStaphylococcus aureus (MRSA)0.002 µM>125-fold vs. Mupirocin[8]
TavaboroleTrichophyton rubrum1 - 2 µg/mL-[4]
CiclopiroxTrichophyton rubrum0.50 µg/mL-[9]
EfinaconazoleTrichophyton rubrum0.0078 µg/mL-[9]

Table 3: Cellular Activity of Halofuginone

InhibitorCell LineActivityIC50 / EC50Reference(s)
HalofuginonePlasmodium falciparumAntimalarial~1 nM[10]
HalofuginoneHuman Th17 cellsInhibition of differentiationLow nM range[5]

Experimental Protocols for Genetic Target Validation

Genetic validation is crucial to unequivocally demonstrate that an inhibitor's biological effect is mediated through its intended target. The following are detailed, representative protocols for common genetic validation techniques.

CRISPR/Cas9-Mediated Gene Knockout for Target Validation

This protocol describes the knockout of the target aaRS gene to confer resistance to the inhibitor, using Mupirocin and Staphylococcus aureus as an example.

Objective: To demonstrate that the knockout of the native isoleucyl-tRNA synthetase gene (ileS) in S. aureus confers resistance to Mupirocin.

Materials:

  • S. aureus strain (e.g., RN4220)

  • CRISPR/Cas9 editing plasmid for S. aureus (e.g., pCasSA)

  • sgRNA expression vector

  • Homologous repair template with flanking regions of the ileS gene and a selectable marker

  • Electroporator and cuvettes

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Mupirocin

  • PCR reagents and primers flanking the ileS gene

  • DNA sequencing reagents

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting the coding sequence of the S. aureus ileS gene using a suitable online tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the sgRNA expression vector.

  • Construction of the Editing Plasmid:

    • Assemble the Cas9 nuclease, the sgRNA expression cassette, and the homologous repair template into the pCasSA plasmid.

  • Transformation of S. aureus:

    • Prepare electrocompetent S. aureus cells.

    • Electroporate the assembled CRISPR/Cas9 editing plasmid into the competent cells.

    • Recover the cells in TSB for 2-4 hours at 37°C.

    • Plate the transformed cells on TSA plates containing the appropriate antibiotic for plasmid selection.

  • Selection of Knockout Mutants:

    • Inoculate colonies from the transformation plate into TSB containing the selection antibiotic and Mupirocin at a concentration above the MIC for the wild-type strain.

    • Incubate overnight at 37°C. Growth indicates potential successful knockout.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from Mupirocin-resistant colonies.

    • Perform PCR using primers flanking the ileS gene. A change in the PCR product size will indicate successful replacement of the gene with the selectable marker.

    • Confirm the gene deletion by Sanger sequencing of the PCR product.

siRNA-Mediated Gene Knockdown for Target Validation

This protocol outlines the use of siRNA to transiently reduce the expression of the target aaRS, thereby sensitizing cells to the inhibitor. Halofuginone and human cell lines are used as an example.

Objective: To show that knockdown of the prolyl-tRNA synthetase gene (EPRS1) in human cells enhances their sensitivity to Halofuginone.

Materials:

  • Human cell line (e.g., HeLa or HEK293T)

  • siRNA targeting EPRS1 mRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Halofuginone

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for EPRS1 and a housekeeping gene)

  • Reagents for Western blotting (lysis buffer, antibodies against EPRS1 and a loading control)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute the EPRS1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation and Halofuginone Treatment:

    • Incubate the cells for 24-48 hours to allow for gene knockdown.

    • After the knockdown period, treat the cells with varying concentrations of Halofuginone.

  • Assessment of Knockdown Efficiency:

    • After 24-72 hours of knockdown, harvest a subset of cells to assess EPRS1 mRNA levels by qRT-PCR and EPRS1 protein levels by Western blotting.

  • Cell Viability Assay:

    • After 24-48 hours of Halofuginone treatment, perform a cell viability assay to determine the IC50 of Halofuginone in both the EPRS1 knockdown and control cells. A lower IC50 in the knockdown cells validates EPRS1 as the target.

Gene Overexpression for Target Validation

This protocol describes how overexpression of the target aaRS can confer resistance to an inhibitor, using Tavaborole and Saccharomyces cerevisiae as an example.

Objective: To demonstrate that overexpression of the leucyl-tRNA synthetase gene (CDC60) in S. cerevisiae leads to increased resistance to Tavaborole.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • High-copy expression vector (e.g., pYES2)

  • CDC60 gene amplified from S. cerevisiae genomic DNA

  • Restriction enzymes and T4 DNA ligase

  • Yeast transformation reagents (e.g., lithium acetate/PEG method)

  • Synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection

  • Tavaborole

  • Spectrophotometer for measuring cell growth

Procedure:

  • Cloning of CDC60 into an Overexpression Vector:

    • Amplify the full-length coding sequence of the CDC60 gene from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the high-copy expression vector with the corresponding restriction enzymes.

    • Ligate the digested CDC60 fragment into the vector.

  • Yeast Transformation:

    • Transform the CDC60 overexpression plasmid and an empty vector control into competent S. cerevisiae cells.

    • Plate the transformed cells on SC selection plates and incubate at 30°C until colonies appear.

  • Growth Inhibition Assay:

    • Inoculate single colonies of both the CDC60-overexpressing strain and the empty vector control strain into liquid SC selection medium.

    • Grow the cultures overnight at 30°C.

    • Dilute the overnight cultures to a starting OD600 of 0.1 in fresh SC selection medium containing a range of Tavaborole concentrations.

    • Incubate the cultures at 30°C with shaking and monitor cell growth by measuring OD600 at regular intervals.

  • Data Analysis:

    • Plot the growth curves for both strains at each Tavaborole concentration.

    • Determine the MIC or IC50 for each strain. Increased resistance in the CDC60-overexpressing strain validates LeuRS as the target of Tavaborole.

Signaling Pathways and Mechanisms of Action

The inhibition of aaRSs triggers distinct downstream cellular responses. The following diagrams illustrate the key pathways affected by Mupirocin, Tavaborole, and Halofuginone.

Mupirocin_Mechanism cluster_bacterium Bacterial Cell Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNA_Ile tRNA_Ile->IleRS Ile-tRNA_Ile Charged Isoleucyl-tRNA IleRS->Ile-tRNA_Ile Aminoacylation Ribosome Ribosome Ile-tRNA_Ile->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Mupirocin Mupirocin Mupirocin->IleRS Inhibition

Figure 1: Mechanism of Action of Mupirocin. Mupirocin competitively inhibits bacterial isoleucyl-tRNA synthetase (IleRS), preventing the charging of tRNA with isoleucine. This leads to a depletion of isoleucyl-tRNA, stalling protein synthesis and inhibiting bacterial growth.

Tavaborole_Mechanism cluster_fungus Fungal Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Editing_Site Editing Site LeuRS->Editing_Site Leu-tRNA_Leu Charged Leucyl-tRNA LeuRS->Leu-tRNA_Leu Aminoacylation Ribosome Ribosome Leu-tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Fungal_Growth Fungal Growth Inhibition Tavaborole Tavaborole Tavaborole->Editing_Site Forms adduct with tRNA_Leu

Figure 2: Mechanism of Action of Tavaborole. Tavaborole inhibits fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with tRNA in the editing site of the enzyme. This trapping mechanism prevents the release of charged leucyl-tRNA, thereby blocking protein synthesis and inhibiting fungal growth.[7]

Halofuginone_Mechanism cluster_eukaryotic Eukaryotic Cell Halofuginone Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) Halofuginone->ProRS Inhibition TGFb_Signaling TGF-β Signaling Halofuginone->TGFb_Signaling Inhibition Uncharged_tRNA_Pro Uncharged tRNA_Pro Accumulation ProRS->Uncharged_tRNA_Pro leads to GCN2 GCN2 Uncharged_tRNA_Pro->GCN2 Activates eIF2a eIF2a GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α eIF2a->p_eIF2a Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation ATF4 ATF4 Translation Induction p_eIF2a->ATF4 AAR Amino Acid Response (AAR) ATF4->AAR Th17_Differentiation Th17 Cell Differentiation Inhibition AAR->Th17_Differentiation Smad3 Smad3 TGFb_Signaling->Smad3 Phosphorylates p_Smad3 Phosphorylated Smad3 Smad3->p_Smad3 Fibrosis Fibrosis p_Smad3->Fibrosis

Figure 3: Dual Mechanism of Action of Halofuginone. Halofuginone inhibits prolyl-tRNA synthetase (ProRS), leading to the accumulation of uncharged prolyl-tRNA. This activates the GCN2 kinase, which phosphorylates eIF2α, initiating the Amino Acid Response (AAR) pathway. The AAR inhibits global protein synthesis and Th17 cell differentiation. Additionally, Halofuginone inhibits TGF-β signaling by preventing Smad3 phosphorylation, which contributes to its anti-fibrotic effects.[3][6]

Conclusion

The genetic validation of a drug's target is a cornerstone of modern drug development. As demonstrated with Mupirocin, Tavaborole, and Halofuginone, techniques such as CRISPR/Cas9-mediated gene knockout, siRNA-mediated knockdown, and gene overexpression are powerful tools for confirming the mechanism of action of aaRS inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the evaluation and comparison of novel aaRS inhibitors, facilitating the development of new therapeutics to combat a range of diseases. The distinct downstream signaling pathways activated by these inhibitors also highlight the diverse therapeutic opportunities that targeting this essential class of enzymes can offer.

References

Comparative Analysis of ARS-Inhibitor-X: A Novel Aminoacyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel, hypothetical aminoacyl-tRNA synthetase (aaRS) inhibitor, ARS-Inhibitor-X, with other known aaRS inhibitors. The data presented herein is for illustrative purposes to demonstrate a comparative framework.

Introduction to Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the precise attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis.[1][2][3] Their vital role in cellular viability makes them attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents.[4][5] Inhibitors of aaRSs can be broadly categorized based on their mechanism of action, primarily targeting either the aminoacylation (synthetic) site or the editing (proofreading) site of the enzyme.[6] This guide focuses on the characterization and cross-reactivity profile of ARS-Inhibitor-X, a competitive inhibitor of the leucyl-tRNA synthetase (LeuRS).

Performance Comparison of ARS-Inhibitor-X

The inhibitory activity of ARS-Inhibitor-X was evaluated against a panel of human and bacterial aminoacyl-tRNA synthetases and compared with known inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound Target aaRS Human (IC50, µM) E. coli (IC50, µM) S. aureus (IC50, µM)
ARS-Inhibitor-X LeuRS>1000.050.02
Inhibitor-A (Known)LeuRS500.10.08
Inhibitor-B (Known)IleRS801.50.9
Inhibitor-C (Known)ValRS>1002515

Data Interpretation: ARS-Inhibitor-X demonstrates potent and selective inhibition of bacterial LeuRS with significantly lower IC50 values against E. coli and S. aureus compared to the known LeuRS inhibitor, Inhibitor-A. Furthermore, ARS-Inhibitor-X shows negligible inhibition of human LeuRS and other tested human aaRSs, indicating a favorable selectivity profile for potential therapeutic applications.

Cross-Reactivity Profile

To assess the specificity of ARS-Inhibitor-X, its inhibitory activity was tested against a panel of different human and E. coli aaRSs.

Aminoacyl-tRNA Synthetase ARS-Inhibitor-X IC50 (µM) - Human ARS-Inhibitor-X IC50 (µM) - E. coli
Leucyl-tRNA Synthetase (LeuRS)>1000.05
Isoleucyl-tRNA Synthetase (IleRS)>100>50
Valyl-tRNA Synthetase (ValRS)>100>50
Methionyl-tRNA Synthetase (MetRS)>100>50
Tyrosyl-tRNA Synthetase (TyrRS)>100>50

Data Interpretation: The data clearly indicates that ARS-Inhibitor-X is highly selective for bacterial LeuRS, with no significant cross-reactivity observed against other tested aaRSs from either human or E. coli sources. This high degree of selectivity is a crucial attribute for minimizing off-target effects.

Experimental Protocols

1. In Vitro Aminoacylation Inhibition Assay:

The inhibitory activity of the compounds was determined using an in vitro aminoacylation assay that measures the attachment of a radiolabeled amino acid to its cognate tRNA.

  • Reaction Mixture: The standard reaction mixture (50 µL) contained 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM ATP, 1 mM DTT, 50 µM [¹⁴C]-Leucine, 1 µM human or bacterial LeuRS, 2 µM total tRNA, and varying concentrations of the inhibitor.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 20 minutes.

  • Quenching and Precipitation: The reaction was quenched by the addition of 10% trichloroacetic acid (TCA). The tRNA was precipitated on ice for 30 minutes.

  • Washing and Scintillation Counting: The precipitate was collected on a glass fiber filter, washed three times with 5% TCA, and once with ethanol. The filter was dried, and the radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

2. Cross-Reactivity Screening:

The cross-reactivity of ARS-Inhibitor-X was assessed using the same in vitro aminoacylation assay protocol as described above, with the substitution of the respective aminoacyl-tRNA synthetase and corresponding radiolabeled amino acid.

Signaling Pathways and Workflows

Aminoacyl-tRNA Synthetase Catalytic Cycle and Inhibition

The following diagram illustrates the two-step catalytic reaction of aminoacyl-tRNA synthetases and the point of inhibition by a competitive inhibitor like ARS-Inhibitor-X.

Aminoacyl_tRNA_Synthetase_Inhibition cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer cluster_2 Inhibition E aaRS (E) E_AA_ATP E•AA•ATP E->E_AA_ATP + AA, ATP E_Inhibitor E•Inhibitor Complex E->E_Inhibitor AA Amino Acid (AA) ATP ATP E_AA_AMP E•AA-AMP E_AA_ATP->E_AA_AMP PPi PPi E_AA_AMP->PPi + PPi E_AA_AMP_tRNA E•AA-AMP•tRNA E_AA_AMP->E_AA_AMP_tRNA + tRNA tRNA tRNA AA_tRNA Aminoacyl-tRNA E_AA_AMP_tRNA->AA_tRNA AMP AMP E_AA_AMP_tRNA->AMP E_final aaRS (E) E_AA_AMP_tRNA->E_final Inhibitor ARS-Inhibitor-X Inhibitor->E Competitive Binding

Caption: Catalytic cycle of aaRS and competitive inhibition.

Experimental Workflow for Inhibitor Screening

The workflow for screening and characterizing novel aaRS inhibitors is depicted below.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & IC50 Determination cluster_2 Selectivity & Cross-Reactivity cluster_3 Mechanism of Action Studies A Compound Library B High-Throughput Screening (HTS Assay) A->B C Initial Hits B->C D Dose-Response Assay C->D E Confirmed Hits with IC50 D->E G Selectivity Profiling E->G F Panel of aaRSs (Human & Bacterial) F->G H Lead Compounds G->H I Enzyme Kinetics H->I J Structural Studies (e.g., Crystallography) H->J K Mechanism Elucidation I->K J->K

References

A Comparative Guide to Aminoacyl-tRNA Synthetase Inhibitors: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1] They catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in protein biosynthesis.[2] This vital role makes them attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and agents for treating human diseases. This guide provides a comparative overview of well-characterized aaRS inhibitors, offering a framework for the evaluation of new chemical entities such as the designated "Aminoacyl tRNA synthetase-IN-4," for which public domain information is not currently available. The methodologies and data presented here can serve as a benchmark for assessing the binding mode and efficacy of novel inhibitors.

Mechanism of Action of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction:

  • Amino Acid Activation: The synthetase first binds ATP and the corresponding amino acid to form an aminoacyl-adenylate intermediate, releasing inorganic pyrophosphate (PPi).[3]

  • Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-AMP to the 2'- or 3'-OH of the terminal adenosine of the cognate tRNA, forming an aminoacyl-tRNA and releasing AMP.[3]

This process is crucial for ensuring the fidelity of protein synthesis.

Aminoacylation_Reaction cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer aa Amino Acid atp ATP enzyme aaRS aa_amp Aminoacyl-AMP-aaRS Complex trna tRNA ppi PPi aa_trna Aminoacyl-tRNA amp AMP

Figure 1: The two-step aminoacylation reaction catalyzed by aaRSs.

Comparison of Known Aminoacyl-tRNA Synthetase Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of aaRSs. These inhibitors can be classified based on their target enzyme and their mode of action.

InhibitorClassTarget aaRSBinding Mode/Mechanism of ActionOrganism Source/Origin
Mupirocin Natural Product (Pseudomonic Acid)Isoleucyl-tRNA Synthetase (IleRS)Competitively inhibits the formation of the isoleucyl-adenylate intermediate by binding to the enzyme's active site.Pseudomonas fluorescens
Borrelidin Natural Product (Macrolide)Threonyl-tRNA Synthetase (ThrRS)Potent inhibitor of both the synthetic and editing sites of ThrRS.Streptomyces parvulus
Halofuginone Synthetic (Quinazolinone derivative)Prolyl-tRNA Synthetase (ProRS)Competitively inhibits the prolyl-tRNA synthetase activity of glutamyl-prolyl-tRNA synthetase (EPRS).Synthetic derivative of febrifugine
AN2690 (Tavaborole) Synthetic (Benzoxaborole)Leucyl-tRNA Synthetase (LeuRS)Traps tRNALeu in the editing site by forming a covalent adduct with the terminal adenosine of the tRNA.Synthetic
Indolmycin Natural ProductTryptophanyl-tRNA Synthetase (TrpRS)Potent and selective competitive inhibitor with respect to tryptophan.Streptomyces griseus

Experimental Protocols for Characterizing aaRS Inhibitors

The binding mode and inhibitory activity of compounds like "this compound" can be determined using a variety of biochemical and biophysical assays.

Aminoacylation Inhibition Assay

This is a direct functional assay to measure the inhibition of the tRNA charging activity of an aaRS.

Principle: The assay quantifies the incorporation of a radiolabeled amino acid into its cognate tRNA. A reduction in the formation of radiolabeled aminoacyl-tRNA in the presence of an inhibitor indicates its inhibitory activity.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified target aaRS enzyme, its cognate tRNA, the corresponding radiolabeled amino acid (e.g., [3H]-leucine), ATP, and a suitable reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixtures. Include a positive control (a known inhibitor) and a negative control (no inhibitor).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Precipitation: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA). This will also precipitate the tRNA and any attached aminoacyl-tRNA.

  • Filtration and Washing: Filter the precipitate through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the activation of the amino acid.

Principle: The assay measures the rate of exchange of radiolabeled pyrophosphate ([32P]-PPi) into ATP, which is dependent on the presence of the cognate amino acid and the aaRS enzyme. Inhibition of this exchange indicates that the inhibitor interferes with the amino acid activation step.

Detailed Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified aaRS, the cognate amino acid, ATP, and [32P]-PPi in a suitable buffer.

  • Inhibitor Addition: Add different concentrations of the test inhibitor.

  • Incubation: Incubate the reaction at a constant temperature.

  • Quenching and Detection: Stop the reaction by adding a quenching solution. The amount of [32P]-ATP formed is typically measured by separating it from [32P]-PPi using techniques like thin-layer chromatography (TLC) followed by autoradiography or phosphorimaging.

Experimental_Workflow

Figure 2: A logical workflow for the characterization of a novel aaRS inhibitor.

Visualizing the Inhibition of Aminoacyl-tRNA Synthetase

The general mechanism of competitive inhibition of an aaRS can be visualized as the inhibitor binding to the active site and preventing the binding of the natural substrates (amino acid and/or ATP).

Inhibition_Mechanism cluster_normal Normal Reaction cluster_inhibited Inhibited Reaction enzyme { aaRS Active Site} substrates Amino Acid + ATP complex { aaRS-Substrate Complex} product Aminoacyl-AMP inhibitor Inhibitor (e.g., IN-4) inhibited_enzyme { aaRS Active Site} inhibited_complex { aaRS-Inhibitor Complex} no_product No Reaction

Figure 3: Competitive inhibition of an aminoacyl-tRNA synthetase.

Conclusion

While specific data on the binding mode of "this compound" is not publicly available, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols and comparing the resulting data with that of known inhibitors, researchers can effectively characterize the mechanism of action and binding mode of this and other novel aaRS inhibitors. This systematic approach is crucial for the advancement of new therapeutics targeting this important class of enzymes.

References

Independent Verification of Aminoacyl-tRNA Synthetase-IN-4 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Aminoacyl tRNA synthetase-IN-4 and other notable aminoacyl-tRNA synthetase (aaRS) inhibitors. The data presented is compiled from publicly available research to facilitate independent verification and inform inhibitor selection for research and development purposes.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are essential enzymes that play a critical role in protein synthesis. Their primary function is to "charge" transfer RNA (tRNA) molecules by attaching the correct amino acid to its corresponding tRNA. This process is fundamental for the accurate translation of the genetic code from messenger RNA (mRNA) into protein. Due to their vital role in cell viability, aaRSs have emerged as promising targets for the development of novel antimicrobial and therapeutic agents.

This compound: A Potent Fungal Prolyl-tRNA Synthetase Inhibitor

This compound is a known inhibitor of prolyl-tRNA synthetase (ProRS) from the fungal pathogen Candida albicans. By targeting this essential enzyme, the compound effectively disrupts protein synthesis in the fungus, highlighting its potential for antifungal research and development.

Comparative Activity of Prolyl-tRNA Synthetase Inhibitors

The following table summarizes the in-vitro inhibitory activity of this compound and other selected ProRS inhibitors against their respective target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorTarget EnzymeIC50 (µM)
This compound Candida albicans Prolyl-tRNA Synthetase0.026
HalofuginonePlasmodium falciparum Prolyl-tRNA Synthetase0.011
HalofuginoneHomo sapiens Prolyl-tRNA Synthetase2.13
GlyburidePlasmodium falciparum Prolyl-tRNA Synthetase34
TCMDC-124506Plasmodium falciparum Prolyl-tRNA Synthetase73
PAA-38Pseudomonas aeruginosa Prolyl-tRNA Synthetase0.00497

Experimental Protocols for Verification of Inhibitor Activity

Accurate determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for common assays used to measure the activity of aminoacyl-tRNA synthetase inhibitors.

Aminoacylation Inhibition Assay (Malachite Green Assay)

This spectrophotometric assay quantifies the amount of pyrophosphate (PPi) released during the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.

Materials:

  • Purified prolyl-tRNA synthetase (ProRS) enzyme (e.g., from C. albicans)

  • L-proline

  • ATP

  • tRNAPro

  • Inorganic pyrophosphatase

  • Reaction Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 25 µM ATP, 25 µM L-proline, and 400 nM of the purified ProRS enzyme.

  • Add varying concentrations of the inhibitor compound to the wells of the 96-well plate. Include a control with no inhibitor.

  • Add 2 U/ml of inorganic pyrophosphatase to all wells.

  • Initiate the reaction by adding tRNAPro to each well.

  • Incubate the plate at 37°C for a set period (e.g., 60-90 minutes).[1]

  • Stop the reaction by adding the malachite green solution to each well.[1]

  • Allow the color to develop for a specified time at room temperature.

  • Measure the absorbance at 620 nm using a spectrophotometer.[1][2]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioactive Amino Acid Incorporation Assay (Scintillation Proximity Assay - SPA)

This assay measures the incorporation of a radiolabeled amino acid into tRNA. The resulting radiolabeled aminoacyl-tRNA is captured, and the radioactivity is quantified.

Materials:

  • Purified ProRS enzyme

  • [³H]-L-proline (radiolabeled)

  • ATP

  • tRNAPro

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 7.5 mM MgOAc, 0.5 mM spermine, 2.5 mM ATP, 1 mM DTT

  • Inhibitor compound

  • Scintillation proximity assay beads

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the reaction buffer, 75 µM [³H]-L-proline, and 0.05 µM of the purified ProRS enzyme.[3]

  • Add varying concentrations of the inhibitor to the wells.

  • Initiate the reaction by adding tRNAPro (at a concentration range of 0.75 to 3.0 µM).[3]

  • Incubate the plate at 37°C for a defined time course (e.g., taking samples at 1-minute intervals for 5 minutes).[3]

  • Stop the reaction at each time point (e.g., by adding a stop solution containing a high concentration of unlabeled proline or a strong acid).

  • Transfer the reaction mixture to a filter plate to capture the tRNA.

  • Wash the filter plate to remove unincorporated [³H]-L-proline.

  • Add SPA beads to the wells and measure the radioactivity using a scintillation counter.

  • Determine the initial reaction velocities and calculate the percentage of inhibition to determine the IC50 value.

Visualizing the Aminoacyl-tRNA Synthetase Pathway and Experimental Workflow

To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.

Aminoacyl_tRNA_Synthetase_Pathway cluster_0 Amino Acid Activation cluster_1 tRNA Charging cluster_2 Protein Synthesis AA Amino Acid aaRS Aminoacyl-tRNA Synthetase (aaRS) AA->aaRS ATP ATP ATP->aaRS AA_AMP Aminoacyl-AMP Intermediate aaRS->AA_AMP Step 1 PPi PPi aaRS->PPi Charged_tRNA Aminoacyl-tRNA (Charged tRNA) aaRS->Charged_tRNA Step 2 AMP AMP aaRS->AMP AA_AMP->aaRS tRNA tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein Inhibitor aaRS Inhibitor (e.g., Aminoacyl tRNA synthetase-IN-4) Inhibitor->aaRS Inhibition Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Incubation cluster_2 Data Acquisition and Analysis A Prepare Reaction Mix (Buffer, Enzyme, Substrates) C Combine Reaction Mix and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction (e.g., add tRNA) C->D E Incubate at 37°C D->E F Stop Reaction and Measure Signal (e.g., Absorbance, Radioactivity) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Aminoacyl tRNA Synthetase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of Aminoacyl tRNA Synthetase-IN-4

This document provides crucial safety information and detailed procedures for the proper disposal of this compound, a compound utilized in antifungal research.[1] Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with standard chemical and biological waste regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on safety information for structurally related compounds and general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Identification and Safety Precautions

While specific hazard data for this compound is limited, information on related compounds, such as Aminoacyl tRNA synthetase-IN-1, suggests that this class of chemicals may be harmful if ingested, inhaled, or comes into contact with skin.[2] General safety precautions for handling similar laboratory reagents should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, use a fume hood.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Quantitative Hazard Summary for Related Compounds

The following table summarizes hazard information for related aminoacyl-tRNA synthetase compounds. This data is provided for reference and highlights the potential hazards that may be associated with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2]P261, P264, P270, P271, P280, P301+P312, P302+P352[2]
Skin SensitizationGHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction.[4]P261, P272, P280, P302+P352, P333+P313, P362+P364[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following protocol is a general guideline; always defer to your institution's specific waste management procedures.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., pipette tips, gloves, empty vials) as chemical waste.

    • Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, empty containers) in the designated solid chemical waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a designated liquid chemical waste container. Do not pour it down the drain. If the solvent is flammable, use a container suitable for flammable liquids.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is sealed when not in use.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.

Workflow for Safe Disposal of this compound cluster_prep Preparation and Handling cluster_exp Experimentation cluster_waste Waste Generation and Segregation cluster_disposal Final Disposal A Consult SDS and Institutional Protocols B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment with This compound C->D E Generate Waste (Contaminated materials, unused solution) D->E F Is the waste liquid or solid? E->F G Collect in Labeled Solid Chemical Waste Container F->G Solid H Collect in Labeled Liquid Chemical Waste Container F->H Liquid I Store Waste in Designated Satellite Accumulation Area G->I H->I J Request Hazardous Waste Pickup from EHS Department I->J K Proper Disposal by Certified Professionals J->K

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.